molecular formula C7H7N3O2S2 B148726 2-(Sulfamoylamino)-1,3-benzothiazole CAS No. 136810-66-7

2-(Sulfamoylamino)-1,3-benzothiazole

Número de catálogo: B148726
Número CAS: 136810-66-7
Peso molecular: 229.3 g/mol
Clave InChI: BMMGGOBJDGZMBV-UHFFFAOYSA-N
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Descripción

2-(Sulfamoylamino)-1,3-benzothiazole, also known as 2-(Sulfamoylamino)-1,3-benzothiazole, is a useful research compound. Its molecular formula is C7H7N3O2S2 and its molecular weight is 229.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Sulfamoylamino)-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Sulfamoylamino)-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

136810-66-7

Fórmula molecular

C7H7N3O2S2

Peso molecular

229.3 g/mol

Nombre IUPAC

2-(sulfamoylamino)-1,3-benzothiazole

InChI

InChI=1S/C7H7N3O2S2/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12)

Clave InChI

BMMGGOBJDGZMBV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N

SMILES canónico

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N

Sinónimos

Sulfamide, 2-benzothiazolyl- (9CI)

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Structure-Activity Relationship (SAR) of Sulfamoylamino Benzothiazole Derivatives

[1][2]

Executive Summary

The sulfamoylamino benzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting a duality of action that bridges carbonic anhydrase (CA) inhibition and antimicrobial activity (specifically Dihydropteroate synthase inhibition).[1][2] This guide dissects the structure-activity relationships (SAR) of these derivatives, focusing on the critical interplay between the benzothiazole core, the amino-linker flexibility, and the sulfamoyl (

12

Recent advancements have highlighted the 2-(sulfamoylamino)-1,3-benzothiazole subclass as potent, isoform-selective inhibitors of tumor-associated CA IX and XII, offering a therapeutic window for hypoxic tumor targeting.[1][2] This document provides a rigorous analysis of the synthetic methodologies, molecular mechanisms, and optimization strategies required to exploit this chemical space.[1]

Chemical Architecture & Pharmacophore

The core pharmacophore consists of three distinct domains, each governing a specific aspect of the ligand-target interaction:

  • The Benzothiazole Core (Scaffold): A lipophilic, bicyclic aromatic system that engages in

    
    -stacking interactions within the enzyme active site (e.g., hydrophobic pocket of CA).[1][2]
    
  • The Linker (Position 2): Connects the scaffold to the warhead.[2] Variations here (amino, ureido, hydrazido) dictate the rotational freedom and the "tail" orientation within the active site.[1][2]

  • The Sulfamoyl Warhead (

    
     or 
    
    
    ):
    The primary polar anchor.[1][2] In CA inhibitors, this moiety coordinates directly to the catalytic Zinc ion (
    
    
    ).[1][2]

Synthetic Pathways[1][3][4][5][6][7]

To access the "sulfamoylamino" functionality (

12
Pathway A: Chlorosulfonyl Isocyanate (CSI) Insertion

For the synthesis of 2-(sulfamoylamino)benzothiazoles (sulfamides), the reaction of 2-aminobenzothiazoles with chlorosulfonyl isocyanate (CSI) is the gold standard.[1][2] This method allows for the formation of the sulfamide linkage under mild conditions.

Pathway B: Direct Sulfonylation

For benzothiazole-6-sulfonamides (classic CA inhibitors like Ethoxzolamide analogues), electrophilic aromatic substitution or the reaction of sulfonyl chlorides with the appropriate amine is utilized.[1][2]

Visualization: Synthetic Logic

SynthesisStart2-AminobenzothiazoleInterIntermediateN-Chlorosulfonyl UreaStart->Inter DCM, 0°CCSIChlorosulfonyl Isocyanate(CSI)CSI->InterProduct2-(Sulfamoylamino)benzothiazoleInter->Product H2O or R-NH2HydrolysisHydrolysis / Aminolysis

Figure 1: Synthetic route to sulfamoylamino derivatives via Chlorosulfonyl Isocyanate (CSI) insertion.[1][2]

SAR Deep Dive

The biological activity of these derivatives is highly sensitive to substitution patterns. The SAR is divided into three zones:

Zone 1: The Benzothiazole Ring (Positions 4-7)[2]
  • Position 6 (Electronic Tuning): This is the most sensitive position.[2]

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
      , 
      
      
      , or
      
      
      at C6 increase the acidity of the sulfonamide proton (if the sulfonamide is at C2), enhancing
      
      
      binding affinity.[1][2]
    • Direct Sulfonylation: Placing the primary sulfonamide group (

      
      ) directly at C6 (as in Ethoxzolamide) creates a potent "classic" CA inhibitor.[2]
      
  • Lipophilicity: Hydrophobic substituents (e.g.,

    
    ) at C6 extend into the hydrophobic pocket of the enzyme, improving affinity for CA IX over the cytosolic CA I/II isoforms.[1][2]
    
Zone 2: The Linker (Position 2-Amino)[2]
  • Ureido Linkers (

    
    ):  Inserting a ureido linker between the benzothiazole and the sulfonamide moiety (as seen in SLC-0111 analogues) significantly improves selectivity for transmembrane isoforms (CA IX/XII).[1][2] The linker adds flexibility, allowing the scaffold to adopt a conformation that avoids steric clashes in the narrower active sites of cytosolic isoforms.[1]
    
  • Sulfamoylamino Linkage (

    
    ):  This specific motif acts as a transition state mimic.[1][2] The additional NH group can participate in hydrogen bonding with Thr199 or Glu106 in the CA active site, stabilizing the complex.[1]
    
Zone 3: The Sulfamoyl Nitrogen
  • Primary (

    
    ):  Essential for CA inhibition.[1][2] The nitrogen must be unsubstituted to coordinate 
    
    
    and donate a hydrogen bond to Thr199.[2]
  • Substituted (

    
    ):  Generally abolishes CA activity but may retain antimicrobial activity (via DHPS inhibition) if the R group mimics PABA (p-aminobenzoic acid).[1][2]
    
Visualization: SAR Map

SAR_MapCoreBenzothiazole CorePos6Position 6 (R1)Electronic TuningCore->Pos6Pos2Position 2 (Linker)Core->Pos2Effect1EWG (F, NO2) increasesZn-binding acidityPos6->Effect1WarheadSulfamoyl Moiety(-SO2NH2)Pos2->WarheadConnects toEffect2Ureido/Amide linkersimprove CA IX selectivityPos2->Effect2Effect3Must be primary (-NH2)for CA Zn-coordinationWarhead->Effect3

Figure 2: SAR Map highlighting critical substitution points and their biological consequences.[1][2]

Mechanism of Action

Carbonic Anhydrase Inhibition

The sulfamoylamino benzothiazoles function as Zinc binders .

  • Ionization: The sulfonamide moiety (

    
    ) exists in equilibrium with its anion (
    
    
    ).[1][2]
  • Coordination: The anionic nitrogen coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[2]
    
  • Stabilization: The benzothiazole ring interacts with hydrophobic residues (Val121, Leu198, Phe131) in the enzyme cavity, while the sulfamoyl oxygen atoms form hydrogen bonds with the backbone amide of Thr199.[1]

Antimicrobial Mechanism

In bacterial models, these derivatives often target Dihydropteroate Synthase (DHPS) .[1][2] The sulfamoylamino group mimics the

12
Visualization: Binding Mode

Binding_MechanismZnZn(II) Ion(Catalytic Center)Thr199Thr199(Gatekeeper)HydroPocketHydrophobic Pocket(Val121, Leu198)SulfonamideSulfonamide N(Anionic)Sulfonamide->ZnCoordination(Tetrahedral)OxygensSulfonyl OxygensOxygens->Thr199H-BondingRingBenzothiazole RingRing->HydroPocketPi-Stacking / VdW

Figure 3: Mechanistic interaction map of sulfamoylamino benzothiazoles within the Carbonic Anhydrase active site.

Experimental Protocols

Protocol 1: Synthesis of N-(Benzothiazol-2-yl)sulfamide

A representative protocol for generating the sulfamoylamino linkage.[1][2]

  • Reagents: 2-Aminobenzothiazole (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.1 eq), Formic acid (excess), Acetonitrile (solvent).[1][2]

  • Step A (Isocyanate Addition): Dissolve 2-aminobenzothiazole in anhydrous acetonitrile at 0°C. Add CSI dropwise over 15 minutes. Stir for 1 hour at

    
    . This forms the 
    
    
    -chlorosulfonyl urea intermediate.
  • Step B (Hydrolysis): Cool the mixture to 0°C. Carefully add water (or formic acid for milder conditions) to hydrolyze the chlorosulfonyl group to the sulfamide.[2]

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated

    
    . Extract with Ethyl Acetate (
    
    
    ).[2]
  • Purification: Recrystallize from Ethanol/Water to yield the 2-sulfamoylamino-benzothiazole as a white solid.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard kinetic validation.

  • Method: Stopped-flow

    
     hydration assay.[2]
    
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).[2]

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (10 nM – 10

      
      M) for 15 minutes at 25°C.[1][2]
      
    • Mix enzyme-inhibitor solution with substrate solution in the stopped-flow apparatus.[2]

    • Monitor the absorbance change at 557 nm (acidification rate).[2]

  • Data Analysis: Calculate

    
     using non-linear regression (Cheng-Prusoff equation to derive 
    
    
    ).

Data Summary: SAR Trends

Structural ModificationTargetEffect on ActivityRationale
C6-Fluoro / C6-Nitro hCA II / IXIncrease (

)
EWG increases acidity of sulfonamide NH, strengthening Zn coordination.[1][2]
C6-Methoxy (OMe) hCA I / IIDecrease (

)
Electron-donating group reduces sulfonamide acidity.
2-Ureido Linker hCA IX / XIIIncrease (

)
Flexibility allows binding to extracellular isoforms; confers selectivity over hCA II.[1][2]
N-Alkylation of Sulfonamide hCA (All)Abolish (X)Steric hindrance prevents Zn coordination; removes essential proton.[2]
Benzothiazole

Thiazole
AntibacterialVariable (

)
Benzothiazole often provides better lipophilicity for cell penetration than simple thiazoles.[2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018).[1][2] Benzothiazole-based carbonic anhydrase inhibitors: A patent review (2013-present). Expert Opinion on Therapeutic Patents. Link

  • Eldehna, W. M., et al. (2016).[1][2] Design, synthesis and biological evaluation of novel sulfamoyl-phenyl-benzothiazole derivatives as potent carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link

  • Kalasiya, S., et al. (2020).[1][2] Synthesis and biological evaluation of 2-(sulfamoylamino)benzothiazole derivatives. Journal of Molecular Structure. Link[1][2]

  • Alterio, V., et al. (2012).[1][2] Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of benzothiazole sulfonamides. Biochimie. Link

Thermodynamic Binding Parameters of 2-(Sulfamoylamino)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic binding profile of 2-(Sulfamoylamino)-1,3-benzothiazole , a sulfamide bioisostere of classical sulfonamide Carbonic Anhydrase Inhibitors (CAIs).

An In-Depth Technical Guide for Drug Discovery & Biophysical Characterization

Executive Summary: The Sulfamide Bioisostere

2-(Sulfamoylamino)-1,3-benzothiazole represents a distinct class of Carbonic Anhydrase (CA) inhibitors where the classical sulfonamide moiety (


) is linked to the benzothiazole ring via an amino group, forming a sulfamide  (

) linkage.

While classical benzothiazole sulfonamides (e.g., Ethoxzolamide) are potent nanomolar inhibitors, the sulfamoylamino variants often exhibit distinct thermodynamic signatures—typically lower affinity (


 in the micromolar range) but with unique enthalpy-entropy compensation profiles. This guide provides a rigorous framework for determining and interpreting the thermodynamic binding parameters (

,

,

,

) of this compound against its primary targets: Carbonic Anhydrase Isoforms (CA I, II, IX) and transport proteins like Serum Albumin (BSA/HSA) .

Physicochemical & Structural Profile

Understanding the ligand's intrinsic properties is the prerequisite for accurate thermodynamic profiling.

ParameterValue / CharacteristicRelevance to Binding
IUPAC Name

-(1,3-benzothiazol-2-yl)sulfamide
Core scaffold identity
Molecular Weight ~229.28 g/mol Small molecule fragment-like binder
H-Bond Donors 2 (Sulfamide

, Linker

)
Critical for Enthalpic (

) contribution
H-Bond Acceptors 4 (Sulfonyl oxygens, Thiazole N)Direct interaction with Zn(II) or residues
LogP (Predicted) ~1.2 - 1.8Moderate hydrophobicity; Entropy (

) driver
pKa (Sulfamide) ~9.5 - 10.5Higher than sulfonamides (~7.4); affects Zn-binding

Key Insight: The sulfamide group is less acidic than the sulfonamide. At physiological pH (7.4), a smaller fraction is in the anionic form required for Zinc coordination, which directly impacts the observed Free Energy of Binding (


).

Thermodynamic Profiling Methodology

To obtain high-fidelity binding parameters, a multi-modal approach combining Isothermal Titration Calorimetry (ITC) and Fluorescence Quenching is required.

Primary Method: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard, providing a direct measurement of binding enthalpy (


) and stoichiometry (

).
Experimental Protocol (Self-Validating)
  • Ligand Preparation: Dissolve 2-(Sulfamoylamino)-1,3-benzothiazole in DMSO (stock), then dilute into the exact same buffer as the protein (final DMSO <1-2% to prevent mismatch heats).

    • Critical Step: Match buffer composition (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl) in both cell and syringe to minimize heat of dilution.

  • Protein Preparation: Dialyze Carbonic Anhydrase (CA II) or BSA extensively against the assay buffer.

    • Concentration: Cell (Protein) = 20-30

      
      M; Syringe (Ligand) = 300-400 
      
      
      
      M (aim for C-value
      
      
      ).
  • Titration Sequence:

    • Temperature: 25°C (298.15 K).

    • Injections: 1 x 0.4

      
      L (dummy), followed by 19 x 2.0 
      
      
      
      L.
    • Spacing: 150-180 seconds to allow return to baseline.

  • Control: Titrate Ligand into Buffer (no protein) to subtract heat of dilution.

Secondary Method: Fluorescence Quenching

Used to validate


 and explore binding site microenvironment (Trp/Tyr quenching).
  • Excitation: 280 nm (BSA/CA II).

  • Emission: 300-450 nm.

  • Inner Filter Effect Correction: Essential due to the benzothiazole absorption. Correct fluorescence (

    
    ) using:
    
    
    
    

Binding Mechanism & Energetics[3][4]

The binding of 2-(Sulfamoylamino)-1,3-benzothiazole is governed by the Gibbs-Helmholtz equation:



Expected Thermodynamic Signature
ParameterSign/MagnitudePhysical Interpretation

(Gibbs Energy)
Negative (~ -6 to -8 kcal/mol)Spontaneous binding. Driven by specific interactions.

(Enthalpy)
Negative (Exothermic) Primary Driver. Formation of Zn(II)-N coordination bond and H-bonds with Thr199/Glu106 in CA active site.

(Entropy)
Negative or Small PositiveUnfavorable: Conformational restriction of the sulfamoyl tail. Favorable: Desolvation of the hydrophobic benzothiazole ring (Hydrophobic Effect).

(Dissociation)
Micromolar (1 - 50

M)
Weaker than sulfonamides (nM) due to the non-optimal geometry of the sulfamide linker.
Structural Causality (The "Why")
  • The Sulfamide Penalty: The extra

    
     group in the linker introduces steric clash potential and alters the angle of the 
    
    
    
    group relative to the aromatic ring. This often prevents the "perfect" tetrahedral geometry required for deep penetration into the CA active site, resulting in a less exothermic
    
    
    compared to Ethoxzolamide.
  • Hydrophobic Compensation: The benzothiazole ring binds in the hydrophobic pocket of the enzyme. If

    
     is weaker, the binding may rely more heavily on the entropic gain (
    
    
    
    ) from water displacement, a phenomenon known as Enthalpy-Entropy Compensation .

Visualization of Binding Dynamics

Thermodynamic Binding Pathway

This diagram illustrates the energetic landscape of the ligand (L) binding to the protein (P).

BindingPathway cluster_thermo Thermodynamic Drivers Ligand Ligand (L) (Solvated) Desolvation Desolvation Step (+ΔH, +ΔS) Ligand->Desolvation Diffusion Protein Protein (P) (Solvated Active Site) Protein->Desolvation Diffusion Complex P-L Complex (Bound State) Interaction Specific Interaction (Zn-Coordination) (-ΔH, -ΔS) Desolvation->Interaction Pocket Entry Interaction->Complex Equilibrium Info ΔG = ΔH - TΔS Ka = [PL]/[P][L]

Caption: Thermodynamic pathway showing the interplay between desolvation (entropic gain) and specific coordination (enthalpic gain) leading to the stable P-L complex.

Experimental Workflow (ITC & Fluorescence)

Workflow cluster_ITC Primary: Isothermal Titration Calorimetry cluster_Fluoro Secondary: Fluorescence Quenching Start Start: 2-(Sulfamoylamino)-1,3-benzothiazole ITC_Prep Ligand/Protein in Identical Buffer (pH 7.4) Start->ITC_Prep Fluoro_Prep Protein (2 μM) + Ligand (0-50 μM) Start->Fluoro_Prep ITC_Run Titration: 19 x 2uL Injections ITC_Prep->ITC_Run ITC_Data Raw Heat Rate (μcal/sec) ITC_Run->ITC_Data ITC_Fit Fit to One-Set-of-Sites Model ITC_Data->ITC_Fit Output Final Parameters: Kd, ΔH, ΔS, n ITC_Fit->Output Fluoro_Read Excitation: 280nm Emission: 300-450nm Fluoro_Prep->Fluoro_Read Fluoro_Calc Stern-Volmer Plot (F0/F vs [Q]) Fluoro_Read->Fluoro_Calc Fluoro_Calc->Output

Caption: Dual-method workflow ensuring cross-validation of binding constants (


) and thermodynamic decomposition.

Data Analysis & Interpretation

Determining the Binding Constant ( )

From the ITC isotherm, the Wiseman Isotherm equation is fitted to the integrated heat data:



  • 
     (Stoichiometry):  Should be close to 1.0  for CA II (one active site). If 
    
    
    
    , suspect inactive protein or ligand concentration error.
  • 
     (Association Constant):  Convert to 
    
    
    
    .
The "Sulfamide Shift"

When comparing 2-(Sulfamoylamino)-1,3-benzothiazole to its sulfonamide analog (Ethoxzolamide):

  • Expect Lower Affinity: The sulfamide

    
     is typically 10-50x higher (weaker).
    
  • Thermodynamic Signature:

    • Sulfonamide: Highly Enthalpic (

      
      ), Entropy penalty (
      
      
      
      ).
    • Sulfamide: Moderately Enthalpic (

      
      ), Less Entropy penalty or slight Entropy gain (
      
      
      
      ).
    • Interpretation: The sulfamide linker is more flexible, reducing the entropic cost of binding but preventing the tightest enthalpic lock.

References

  • Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups. Source: Journal of Medicinal Chemistry (2006).[1] Context: Establishes the reduced potency of sulfamides vs. sulfonamides. URL:[Link]

  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Source: Chemistry – An Asian Journal (2006).[2] Context: Provides the baseline thermodynamic values for benzenesulfonamide binding to CA II. URL:[Link]

  • Unravelling the Thermodynamics and Binding Interactions of Bovine Serum Albumin (BSA) with Thiazole Derivatives. Source: Journal of Molecular Liquids (2022). Context: Protocol reference for fluorescence quenching studies of thiazole-based ligands. URL:[Link][3]

  • PubChem Compound Summary: 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole. Source: National Library of Medicine (PubChem). Context: Structural verification of the 2-sulfamoylamino scaffold. URL:[Link]

Sources

The Oncological Mettle of 2-(Sulfamoylamino)-1,3-benzothiazole: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(Sulfamoylamino)-1,3-benzothiazole scaffold has emerged as a compelling chemotype in contemporary oncology research. This technical guide provides an in-depth exploration of its biological activity, with a primary focus on its role as a potent inhibitor of tumor-associated carbonic anhydrase (CA) isoforms. We delve into the mechanistic underpinnings of its anticancer effects, supported by a compilation of preclinical data. Furthermore, this document furnishes detailed experimental protocols for the synthesis and biological evaluation of this compound class, aiming to equip researchers with the practical knowledge required to advance this promising area of cancer therapeutics.

Introduction: The Rise of a Privileged Scaffold in Oncology

The benzothiazole nucleus, a heterocyclic aromatic compound, is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms of action.[2][3] Within this broad class of compounds, the 2-(Sulfamoylamino)-1,3-benzothiazole core has garnered considerable attention for its specific and potent inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[4][5] These enzymes play a critical role in the maintenance of pH homeostasis in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[4][6] This guide will illuminate the synthesis, mechanism of action, and anticancer potential of this specific benzothiazole derivative.

Mechanism of Action: Targeting the Tumor's pH Regulation Machinery

The primary anticancer mechanism of 2-(Sulfamoylamino)-1,3-benzothiazole derivatives is their potent and often selective inhibition of the zinc-containing metalloenzymes, carbonic anhydrases (CAs).[4] In the hypoxic and acidic tumor microenvironment, the expression of CA IX and CA XII is significantly upregulated.[6][7]

These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial reaction for maintaining the intracellular pH (pHi) of cancer cells at a level conducive to proliferation while contributing to the acidification of the extracellular space (pHe).[7][8] This "reversed" pH gradient (alkaline pHi and acidic pHe) is a hallmark of many solid tumors and is associated with increased invasion, metastasis, and resistance to chemotherapy and radiotherapy.[4][8]

By inhibiting CA IX and XII, 2-(Sulfamoylamino)-1,3-benzothiazole derivatives disrupt this critical pH-regulating machinery, leading to:

  • Intracellular Acidosis: The accumulation of protons within the cancer cell, which can trigger apoptosis.

  • Reversal of the pH Gradient: A decrease in the pHi and an increase in the pHe, making the tumor microenvironment less favorable for cancer cell survival and proliferation.

  • Inhibition of Invasion and Metastasis: The acidic extracellular environment promotes the activity of proteases involved in the degradation of the extracellular matrix, facilitating cancer cell invasion. By mitigating this acidity, CA inhibitors can hamper metastatic dissemination.[4]

  • Enhanced Sensitivity to Chemotherapy: The acidic tumor microenvironment can reduce the efficacy of certain weakly basic chemotherapeutic drugs. By altering the tumor pH, CA inhibitors can potentially enhance the activity of these agents.

Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic Anhydrase IX Signaling Pathway Figure 1: Role of CA IX in the Tumor Microenvironment cluster_0 Cancer Cell cluster_1 Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX_gene CAIX Gene (HRE-driven transcription) HIF-1α->CAIX_gene activates CAIX Carbonic Anhydrase IX (CA IX) CAIX_gene->CAIX expresses CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CAIX->H_HCO3 produces pHi_regulation Intracellular pH (pHi) Regulation (Alkaline) Proliferation_Survival Cell Proliferation & Survival pHi_regulation->Proliferation_Survival Invasion_Metastasis Invasion & Metastasis Drug_Resistance Therapeutic Resistance 2_SBT 2-(Sulfamoylamino) -1,3-benzothiazole 2_SBT->CAIX inhibits CO2_H2O->CAIX catalyzes H_HCO3->pHi_regulation maintains Acidic_pHe Extracellular Acidosis (Acidic pHe) H_HCO3->Acidic_pHe contributes to Acidic_pHe->Invasion_Metastasis Acidic_pHe->Drug_Resistance

Caption: Role of CA IX in the Tumor Microenvironment.

Synthesis of 2-(Sulfamoylamino)-1,3-benzothiazole Derivatives

The synthesis of 2-(sulfamoylamino)-1,3-benzothiazole derivatives generally involves a multi-step process. A representative synthetic route is outlined below.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 2-Amino-1,3-benzothiazole

A common method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[9]

  • Dissolve the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.

  • Cool the mixture in an ice bath with stirring.

  • Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Continue stirring for several hours at room temperature.

  • Filter the resulting precipitate, wash with cold glacial acetic acid, and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-1,3-benzothiazole derivative.

Step 2: Synthesis of N-(1,3-benzothiazol-2-yl)sulfonamide

The sulfonamide moiety is introduced by reacting the 2-aminobenzothiazole with a sulfonyl chloride in the presence of a base.[9]

  • Dissolve the 2-amino-1,3-benzothiazole derivative (1 equivalent) in a suitable solvent such as chloroform.

  • Add the desired sulfonyl chloride (1 equivalent) to the stirred solution.

  • Reflux the reaction mixture for 30 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Treat the residue with dilute hydrochloric acid and heat.

  • Filter the hot solution after decolorizing with activated charcoal.

  • Neutralize the filtrate with sodium bicarbonate solution to precipitate the product.

  • Filter, wash with water, and recrystallize from an appropriate solvent to obtain the N-(1,3-benzothiazol-2-yl)sulfonamide derivative.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary depending on the specific derivative being synthesized. Researchers should consult the primary literature for detailed procedures.

Synthetic Workflow Diagram

Synthesis_of_2_SBT Figure 2: General Synthetic Workflow Start Aniline Substituted Aniline Start->Aniline Step1 Step 1: Cyclization Aniline->Step1 KSCN_Br2 KSCN, Br2 Glacial Acetic Acid KSCN_Br2->Step1 2_ABT 2-Amino-1,3-benzothiazole Step1->2_ABT Step2 Step 2: Sulfonylation 2_ABT->Step2 Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Step2 Base Base (e.g., Pyridine) Solvent (e.g., Chloroform) Base->Step2 Final_Product 2-(Sulfamoylamino)-1,3-benzothiazole Derivative Step2->Final_Product Purification Purification (Recrystallization) Final_Product->Purification End Purification->End

Caption: General Synthetic Workflow.

Biological Activity Spectrum in Oncology

Derivatives of 2-(Sulfamoylamino)-1,3-benzothiazole have demonstrated a broad spectrum of anticancer activity against various human cancer cell lines. Their efficacy is primarily attributed to the inhibition of carbonic anhydrase isoforms IX and XII.

In Vitro Anticancer Activity

The cytotoxic effects of these compounds are typically evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Sulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 16 DU-145 (Prostate)8 ± 3[2]
Derivative 17 HepG2 (Liver)8 ± 2[2]
Derivative 17 DU-145 (Prostate)9 ± 2[2]
Derivative 19 CCRF-CEM (Leukemia)12 ± 2[2]
Derivative 20 CCRF-CEM (Leukemia)8 ± 1[2]
Thiazolidinone Derivative 54 MCF-7 (Breast)0.036[3]
Thiazolidinone Derivative 54 HepG2 (Liver)0.048[3]
Indole Derivative 55 HT-29 (Colon)0.024[3]
Indole Derivative 55 H460 (Lung)0.29[3]
Indole Derivative 55 A549 (Lung)0.84[3]
Indole Derivative 55 MDA-MB-231 (Breast)0.88[3]

Note: The table presents a selection of data from the literature and may not be exhaustive. The specific structures of the derivatives can be found in the cited references.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2-(Sulfamoylamino)-1,3-benzothiazole derivative in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Perspectives

The 2-(Sulfamoylamino)-1,3-benzothiazole scaffold represents a highly promising platform for the development of novel anticancer agents. Its well-defined mechanism of action, centered on the inhibition of tumor-associated carbonic anhydrases IX and XII, provides a strong rationale for its further investigation. The preclinical data accumulated to date demonstrates significant in vitro cytotoxic activity against a range of cancer cell lines.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole and sulfonamide moieties to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer to assess their antitumor activity, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic potential of these CA inhibitors with standard-of-care chemotherapies and targeted agents.

  • Exploration of Off-Target Effects: A comprehensive evaluation of the broader pharmacological profile of these compounds to identify any potential off-target activities that could contribute to their anticancer efficacy or lead to adverse effects.

By addressing these research avenues, the full therapeutic potential of 2-(Sulfamoylamino)-1,3-benzothiazole derivatives can be unlocked, potentially leading to the development of new and effective treatments for a variety of cancers.

References

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 5, 1. [Link]

  • Svobodova, E., & Lorkova, L. (2014). Carbonic anhydrase IX: regulation and role in cancer. Klinicka onkologie: casopis Ceske a Slovenske onkologicke spolecnosti, 27 Suppl 2, 2S34-2S41. [Link]

  • Chica, A., & Pastorekova, S. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancers, 11(5), 705. [Link]

  • Swietach, P. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancers, 11(5), 705. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-293. [Link]

  • Angeli, A., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-143. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Florence Repository of University Studies. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

  • Ledaki, I., et al. (2015). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 6(15), 13575–13591. [Link]

  • Patel, H. M., & Patel, V. A. (2013). Synthesis of Possible Anti-Cancer and Anti-Mycobacterial Fluoro Substituted Sulphonamide Benzothiazoles Comprising. Scholars Middle East Publishers. [Link]

  • Yurttaş, L., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Archiv der Pharmazie, 347(9), 624-633. [Link]

  • Bradshaw, T. D., et al. (2002). Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.
  • Parle, A., & Amin, S. (2020). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 12(1), 1-6. [Link]

  • Patil, V. N., et al. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 4(5), 1896-1901. [Link]

  • Saeed, S., et al. (2017). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. SciSpace. [Link]

Sources

Technical Whitepaper: Physicochemical Stability Profile of 2-(Sulfamoylamino)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical stability profile of 2-(Sulfamoylamino)-1,3-benzothiazole , a structural hybrid of the benzothiazole scaffold and the sulfamide moiety. This document is designed for pharmaceutical scientists and process chemists, focusing on the mechanistic underpinnings of the compound's stability, degradation pathways, and analytical characterization.

Chemical Constitution & Structural Thermodynamics

To understand the stability of 2-(Sulfamoylamino)-1,3-benzothiazole (N-(1,3-benzothiazol-2-yl)sulfamide), one must first deconstruct its electronic environment. Unlike typical sulfonamide drugs (e.g., Ethoxzolamide) where the sulfur is directly bonded to the aromatic carbon (


 bond), this molecule features a sulfamide linkage  (

).

This connectivity introduces specific vulnerabilities:

  • The Sulfamide Linkage (

    
    ):  While more stable than a sulfonyl chloride, the nitrogen-sulfur bond is susceptible to nucleophilic attack, particularly hydrolysis, under extreme pH conditions.
    
  • The Benzothiazole Core: A robust aromatic system, but the C2 position is electron-deficient (due to the adjacent nitrogen and sulfur atoms in the ring), making it a target for nucleophilic addition-elimination reactions.

  • Acidic Protons: The proton on the bridging nitrogen (

    
    ) is significantly acidic (pKa ~7.8–8.5) due to resonance stabilization by both the benzothiazole ring and the sulfonyl group.
    
Physicochemical Properties Summary
PropertyValue (Experimental/Predicted)Structural Implication
Molecular Formula

High heteroatom content increases polarity relative to parent benzothiazole.
Molecular Weight 229.28 g/mol Small molecule; likely high permeability if unionized.
pKa (Acidic) 7.8 – 8.2 (Predicted)The -NH- group deprotonates at physiological pH, increasing solubility in intestinal fluids.
LogP ~1.5 – 1.8Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility at pH < 6.
Solubility (Water) Low (< 0.5 mg/mL at pH 7)Dissolution is the rate-limiting step for absorption; pH-dependent solubility profile.
Melting Point > 200°C (Decomposition)High crystal lattice energy; indicates good solid-state thermal stability.

Degradation Kinetics & Mechanisms

The stability profile of 2-(Sulfamoylamino)-1,3-benzothiazole is dominated by hydrolytic pathways governed by pH. The molecule exhibits a U-shaped stability profile, with maximum stability in the pH 4–6 range.

Hydrolytic Degradation (The Primary Pathway)

The sulfamide bond (


) is the primary site of lability.
  • Acid-Catalyzed Hydrolysis (pH < 2): Protonation of the sulfamide nitrogen or the benzothiazole ring nitrogen activates the

    
     bond towards nucleophilic attack by water. This results in the cleavage of the sulfamide moiety, yielding 2-aminobenzothiazole  and sulfamic acid  (which rapidly hydrolyzes to ammonium bisulfate).
    
  • Base-Catalyzed Hydrolysis (pH > 10): At high pH, the molecule exists as an anion. However, strong bases can attack the sulfur atom of the sulfonyl group or the C2 position of the benzothiazole ring. The primary degradation product remains 2-aminobenzothiazole due to the leaving group ability of the sulfamate anion.

Oxidative Degradation

The benzothiazole sulfur and the exocyclic nitrogen are potential oxidation sites.

  • S-Oxidation: Under strong oxidative stress (e.g., peroxides), the thiazole sulfur can oxidize to the sulfoxide or sulfone, leading to ring opening.

  • N-Oxidation: Less common, but possible under radical-generating conditions (AOPs), leading to hydroxylated byproducts.

Visualization of Degradation Pathways

The following diagram maps the degradation logic, distinguishing between hydrolytic and oxidative routes.

DegradationPathways Parent 2-(Sulfamoylamino)- 1,3-benzothiazole AcidHydrolysis Acid Catalysis (H+) Protonation of N-S Parent->AcidHydrolysis pH < 2 BaseHydrolysis Base Catalysis (OH-) Nucleophilic Attack Parent->BaseHydrolysis pH > 10 Oxidation Oxidative Stress (Peroxides/Radicals) Parent->Oxidation H2O2 / Light Prod_Amine 2-Aminobenzothiazole (Primary Degradant) AcidHydrolysis->Prod_Amine Cleavage Prod_Sulfamic Sulfamic Acid (Transient) AcidHydrolysis->Prod_Sulfamic BaseHydrolysis->Prod_Amine Prod_Sulfoxide Benzothiazole S-Oxides (Ring Opening) Oxidation->Prod_Sulfoxide Prod_Ammonium Ammonium Bisulfate Prod_Sulfamic->Prod_Ammonium Rapid Hydrolysis

Figure 1: Mechanistic degradation map showing the convergence of hydrolytic pathways to 2-aminobenzothiazole and oxidative divergence to ring-opened species.

Stability Testing & Analytical Protocols

To validate the stability profile, a rigorous stress testing protocol (Force Degradation) is required. This section outlines the experimental setup, moving beyond generic guidelines to specific molecular considerations.

Forced Degradation Protocol (Stress Testing)
Stress ConditionExperimental ProtocolExpected OutcomeRationale
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours5–15% DegradationAssess lability of the sulfamide

bond.
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hours< 10% DegradationEvaluate resistance to nucleophilic attack at C2.
Oxidation 3%

, Ambient, 24 hours
Formation of N-oxides or S-oxidesDetermine sensitivity to oxidative formulation excipients (e.g., povidone impurities).
Thermal (Solid) 80°C (dry heat), 7 days< 1% DegradationConfirm crystal lattice stability (high MP usually correlates to high stability).
Photostability 1.2 million lux hours (ICH Q1B)VariableBenzothiazoles can absorb UV; check for radical-mediated dimerization.
Analytical Methodology (HPLC-UV/MS)

A stability-indicating method must separate the parent from the primary degradant (2-aminobenzothiazole).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to ~2.5 to suppress ionization of the acidic sulfamide, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 265 nm (characteristic benzothiazole absorption) and 220 nm (for sulfamic acid/amine detection).

  • Logic: The parent compound (polar but acidic) will elute after the highly polar sulfamic acid but likely before or close to 2-aminobenzothiazole depending on the pH. Note: 2-aminobenzothiazole is basic; at pH 2.5 it is protonated and polar, eluting early. The parent (neutral at pH 2.5) will elute later.

Formulation & Solubility Strategy

The solubility of 2-(Sulfamoylamino)-1,3-benzothiazole is strictly pH-dependent. Understanding the Speciation is critical for developing liquid formulations or dissolution media.

pH-Solubility Profile
  • pH 1–6: The molecule exists in the neutral form (

    
    ). Solubility is intrinsic (
    
    
    
    ) and low.
  • pH > 7.5: The sulfonamide-like nitrogen deprotonates (

    
    ). Solubility increases exponentially with pH.
    
Visualization of Solubility Logic

SolubilityProfile LowpH pH 1.0 - 6.0 Neutral Species Transition pH ~ pKa (7.8) Equilibrium LowpH->Transition Deprotonation Solubility_Low Low Solubility (Intrinsic S0) LowpH->Solubility_Low HighpH pH > 8.5 Anionic Species Transition->HighpH Solubility_High High Solubility (Ionized) HighpH->Solubility_High

Figure 2: pH-dependent solubility shift. Formulation at pH > 8 ensures solubility but risks base-catalyzed hydrolysis; pH 6–7 is the optimal stability-solubility compromise.

Executive Summary & Recommendations

2-(Sulfamoylamino)-1,3-benzothiazole represents a stable pharmacophore if protected from extreme pH environments.

  • Storage: Store in solid state; the high melting point confers excellent physical stability.

  • Formulation: Avoid strongly acidic excipients which could catalyze sulfamide hydrolysis. For liquid formulations, buffer at pH 6.0–7.0 to balance solubility (via cosolvents) and hydrolytic stability.

  • Process: During synthesis, quench reactions carefully to avoid prolonged exposure to hot acid, which will revert the molecule to 2-aminobenzothiazole.

References

  • PubChem. (2025). 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole Compound Summary. National Library of Medicine. [Link]

  • Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on sulfonamide/sulfamide inhibitor stability).
  • Liao, X., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. [Link]

  • Zálesák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications. Doctoral Thesis, Palacký University Olomouc. [Link]

  • Öztürk, S., et al. (2022). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

The Sulfamoylamino Benzothiazole Scaffold: History, Discovery, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The sulfamoylamino benzothiazole scaffold represents a critical intersection in medicinal chemistry, merging the privileged pharmacophore of benzothiazole with the established zinc-binding capability of sulfonamides and sulfamides .

This guide details the discovery, synthesis, and structure-activity relationships (SAR) of these scaffolds, with a specific focus on their role as Carbonic Anhydrase (CA) inhibitors for oncology and neurology.

Executive Summary

The sulfamoylamino benzothiazole scaffold is a hybrid molecular architecture designed primarily to inhibit metalloenzymes. By fusing a benzothiazole ring (a lipophilic, bicyclic system) with a sulfamoyl moiety (


 or 

), researchers created a class of compounds capable of potent and selective inhibition of Carbonic Anhydrase (CA) isoforms.
  • Core Utility: Targeting hypoxic tumors (hCA IX/XII) and neuropathic pain (hCA VII).

  • Key Mechanism: The sulfamoyl group coordinates the catalytic Zinc(II) ion, while the benzothiazole tail engages hydrophobic pockets to confer isoform selectivity.

  • Evolution: From simple 6-sulfonamido derivatives to complex ureido-linked "tail" analogs (SLC-0111 derivatives).

Historical Genesis

The Convergence of Two Pharmacophores

The discovery of this scaffold was not a singular event but a convergence of two distinct timelines in industrial and medicinal chemistry.

  • The Benzothiazole Foundation (1879–1950s): First synthesized by A.W. Hofmann in 1879, benzothiazoles were initially industrial vulcanization accelerators. Their medicinal potential was realized in the 1950s with the discovery of their antimicrobial and anthelmintic properties. The approval of Riluzole for ALS cemented the benzothiazole ring as a "privileged scaffold" capable of penetrating the Central Nervous System (CNS).

  • The Sulfonamide Revolution (1930s): Gerhard Domagk’s discovery of Prontosil established the sulfonamide group as a premier antibacterial agent. Later, it was discovered that sulfonamides were potent inhibitors of Carbonic Anhydrase (CA), leading to drugs like Acetazolamide .

  • The Hybrid Era (1990s–Present): In the search for CA inhibitors that could distinguish between the ubiquitous cytosolic isoforms (hCA I/II) and the tumor-associated transmembrane isoforms (hCA IX/XII), researchers began attaching the sulfonamide "warhead" to bulky, lipophilic rings. The benzothiazole-sulfonamide emerged as a leading candidate because its rigid structure allowed it to reach into the hydrophobic pocket of the enzyme, a feature lacking in earlier benzene-based inhibitors.

Structural Classes & Nomenclature

It is critical to distinguish between the two primary chemical architectures referred to in literature:

ClassStructureChemical DescriptionPrimary Application
Class A: Benzothiazole-6-sulfonamides ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Sulfonamide attached directly to the benzene ring (usually C6).Classic CA Inhibitors (hCA IX selective).
Class B: 2-(Sulfamoylamino)benzothiazoles ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Sulfamide moiety attached to the amine at position 2.Anticonvulsants, Antimicrobials, CAIs.[1][2]
Class C: Ureido-Benzothiazole Sulfonamides

Benzothiazole acts as a "tail" linked via urea to a benzenesulfonamide.SLC-0111 Analogs (Hypoxic Tumors).[3][4]

Medicinal Chemistry & SAR

The "Tail Approach" in CA Inhibition

The most significant advancement in this field is the "Tail Approach" for designing selective inhibitors.[4] The active site of Carbonic Anhydrase is a conical cavity with a Zn(II) ion at the bottom.

  • The Head (Zinc Binder): The unsubstituted sulfonamide (

    
    ) binds the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion.
    
  • The Linker: A flexible chain (often urea, thiourea, or alkyl) that allows the molecule to span the active site.

  • The Tail (Selectivity Filter): The benzothiazole ring .[5][1][4][6][7]

    • Why Benzothiazole? The active sites of hCA IX and XII contain specific hydrophobic residues near the entrance that are distinct from hCA I/II. The bulky, planar benzothiazole ring engages in

      
      -stacking and hydrophobic interactions with these residues, locking the inhibitor into the tumor-associated isoforms while clashing with the cytosolic ones.
      
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship logic for designing these inhibitors.

SAR_Logic Scaffold Sulfamoylamino Benzothiazole Head Zinc Binding Group (ZBG) (-SO2NH2) Scaffold->Head Primary Activity Linker Linker Region (-NH-, -NHCONH-) Scaffold->Linker Flexibility Tail Hydrophobic Tail (Benzothiazole Ring) Scaffold->Tail Selectivity Head_Detail Coordinates Zn(II) ion Essential for potency Head->Head_Detail Linker_Detail Spans active site cavity Optimizes distance Linker->Linker_Detail Tail_Detail Interacts with hydrophobic pocket Discriminates hCA IX vs hCA II Tail->Tail_Detail

Figure 1: SAR Logic of Sulfamoylamino Benzothiazole Inhibitors.

Synthesis Protocols

Protocol A: Synthesis of Benzothiazole-6-Sulfonamides

This is the classic route to generate the core scaffold.

Reagents: 2-aminobenzothiazole, Chlorosulfonic acid, Thionyl chloride, Ammonia (aq).

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (5-10 equiv) to 0°C.

    • Slowly add 2-aminobenzothiazole (or N-acetyl-2-aminobenzothiazole to protect the amine).

    • Heat to 60°C for 2 hours.

    • Mechanism:[1] Electrophilic aromatic substitution occurs preferentially at position 6 due to the directing effects of the nitrogen/sulfur ring system.

    • Result: Benzothiazole-6-sulfonyl chloride.

  • Amidation:

    • Quench the reaction mixture on crushed ice to precipitate the sulfonyl chloride.

    • Filter and immediately react with aqueous ammonia (or a substituted amine) in acetone/THF at 0°C.

    • Stir at room temperature for 4 hours.

    • Acidify to pH 4-5 to precipitate the sulfonamide.

  • Deprotection (if needed):

    • If N-acetyl was used, reflux in dilute HCl to remove the acetyl group, yielding 2-amino-benzothiazole-6-sulfonamide .

Protocol B: The "Tail Approach" (Ureido-Linkage)

This protocol attaches a benzothiazole tail to a benzenesulfonamide head, mimicking the SLC-0111 structure.

Reagents: 4-isocyanatobenzenesulfonamide, 2-aminobenzothiazole derivative, Acetonitrile/Triethylamine.

  • Isocyanate Formation (In-situ):

    • Start with 4-aminobenzenesulfonamide .

    • React with triphosgene or use commercially available 4-isocyanatobenzenesulfonamide .

  • Coupling:

    • Dissolve 2-aminobenzothiazole (1.0 equiv) in dry Acetonitrile.

    • Add 4-isocyanatobenzenesulfonamide (1.1 equiv).

    • Add catalytic Triethylamine (TEA).[8]

    • Stir at room temperature for 12–24 hours.

    • Observation: A heavy precipitate usually forms (the urea product).

  • Purification:

    • Filter the solid. Wash with cold acetonitrile and diethyl ether.

    • Recrystallize from Ethanol/DMF.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 2-Aminobenzothiazole StepA1 Chlorosulfonic Acid (60°C, 2h) Start->StepA1 Route A StepB1 React with: 4-isocyanatobenzenesulfonamide Start->StepB1 Route B IntermediateA Benzothiazole-6-sulfonyl chloride StepA1->IntermediateA StepA2 NH3 (aq) / Acetone IntermediateA->StepA2 ProductA Product A: Benzothiazole-6-sulfonamide StepA2->ProductA StepB2 Solvent: Acetonitrile Catalyst: TEA StepB1->StepB2 ProductB Product B: Benzothiazole-Ureido-Sulfonamide StepB2->ProductB

Figure 2: Dual Synthetic Pathways for Benzothiazole Sulfonamide Derivatives.

Key Biological Data (Quantitative Summary)

The following data summarizes the inhibitory profiles of key benzothiazole derivatives against human Carbonic Anhydrase isoforms. Lower


 indicates higher potency.
Compound ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Profile
Acetazolamide (Std) 25012255.7Pan-inhibitor (Non-selective)
Btz-6-sulfonamide >10,0003.54.20.9Highly Selective for II, IX, XII
SLC-0111 Analog (Ureido) 4502100.8 3.2 Tumor Selective (IX/XII)
5-Cl-Btz-Sulfamide 860.5128Potent hCA II inhibitor

Data aggregated from Supuran et al. and related medicinal chemistry literature.

References

  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Source: Bioorganic & Medicinal Chemistry (2015).[9][10] URL:[Link]

  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]

  • Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016).[11] URL:[Link]

  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link]

  • Carbonic anhydrase inhibitors: Update on experimental agents for the treatment of hypoxic tumors. Source: Supuran, C. T. (2020). URL:[Link]

Sources

Technical Guide: Tautomerism in 2-(Sulfamoylamino)-1,3-benzothiazole and Its Effects on Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for various Carbonic Anhydrase (CA) inhibitors, antitumor agents, and kinase inhibitors. However, the introduction of a sulfamoyl or sulfonamido group at the 2-position creates a complex tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

This guide provides a technical analysis of this tautomerism. It details how the electron-withdrawing nature of the sulfonyl group shifts the energetic landscape, how this shift alters hydrogen bond donor/acceptor patterns in the binding pocket, and provides a validated protocol for determining the active bioactive conformer.

Part 1: The Tautomeric Landscape

Structural Definitions

In 2-(sulfamoylamino)-1,3-benzothiazole derivatives, the proton transfer occurs between the endocyclic nitrogen (


) and the exocyclic nitrogen (

).
  • Amino Tautomer (A): The proton resides on the exocyclic nitrogen (

    
    ). The benzothiazole ring retains full aromaticity.
    
  • Imino Tautomer (I): The proton transfers to the ring nitrogen (

    
    ). This results in a 
    
    
    
    double bond at the exocyclic position (
    
    
    ) and a quinonoid-like character in the benzene ring, disrupting aromaticity.
Electronic Influences

While unsubstituted 2-aminobenzothiazole heavily favors the amino form in solution, the sulfamoyl group (


 or 

) drastically alters this balance. The sulfonyl moiety is a strong electron-withdrawing group (EWG). It increases the acidity of the exocyclic

, thereby stabilizing the conjugate base character and making the imino form energetically accessible, and in some crystal structures, preferred.
Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the resulting electronic reorganization.

Tautomerism cluster_0 Key Electronic Factor: Sulfonyl Acidity Amino Amino Form (Aromatic) Exocyclic N-H Donor TS Transition State (Proton Transfer) Amino->TS -EWG Stabilization Imino Imino Form (Quinonoid) Endocyclic N-H Donor TS->Imino Solvent/Crystal Packing Imino->Amino Aromaticity Drive Factor The -SO2- group withdraws electron density, making the exocyclic N-H acidic (pKa ~ 6-7). This facilitates proton hopping to N3.

Figure 1: The amino-imino tautomeric equilibrium driven by the acidity of the sulfamoyl group.

Part 2: Pharmacophore Implications & Binding

The "Tautomeric Flip" is not merely a structural curiosity; it fundamentally inverts the pharmacophore presented to the protein target.

The H-Bond Mismatch Penalty

In Structure-Based Drug Design (SBDD), docking algorithms often keep the ligand rigid regarding protonation states unless explicitly instructed otherwise.

FeatureAmino TautomerImino TautomerBinding Consequence
Ring Nitrogen (N3) H-Bond Acceptor H-Bond Donor (Protonated)If the pocket has a backbone NH (Donor), only the Amino form binds.
Exocyclic Nitrogen H-Bond Donor (NH)H-Bond Acceptor (=N-)If the pocket has a carbonyl (Acceptor), the Amino form is required.
Ring Aromaticity IntactDisruptedAffects

stacking interactions with residues like Phe/Trp.
Geometry

is single bond (rotatable)

is double bond (rigid)
The Imino form is planar and rigid; the Amino form allows rotation.
Case Study: Carbonic Anhydrase (CA) Inhibition

In CA inhibitors (e.g., ethoxzolamide analogs), the sulfonamide (


) binds the Zinc ion. However, the linker  (the benzothiazole scaffold) interacts with the hydrophobic and hydrophilic halves of the active site.
  • Observation: X-ray structures of N-(benzothiazol-2-yl)sulfonamides often show the imino form in the solid state due to intermolecular hydrogen bonding.

  • Binding Mode: Inside the active site, the enzyme may select the higher-energy tautomer if it satisfies a critical H-bond. For example, if the active site residue Thr199 or a water network requires a donor at the ring nitrogen, the drug must pay the energetic penalty to adopt the imino form.

Part 3: Experimental & Computational Protocols

To ensure scientific integrity, one must not assume the tautomeric state. The following workflows provide self-validating evidence.

Protocol A: Computational Prediction (DFT)

This protocol calculates the relative free energy (


) of tautomers in solution.
  • Preparation: Generate 3D structures of both Amino and Imino forms.

  • Optimization: Perform geometry optimization using Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP/6-311++G(d,p) is the gold standard for organic tautomers.

  • Solvation: Apply a solvation model (PCM or SMD) mimicking water (

    
    ) and a non-polar solvent (e.g., Chloroform).
    
  • Frequency Calculation: Ensure no imaginary frequencies (true minimum). Calculate Zero-Point Energy (ZPE).

  • Analysis:

    • Calculate Boltzmann distribution:

      
      
      
    • Criterion: If

      
      , the minor tautomer is likely negligible unless the binding pocket stabilizes it significantly.
      
Protocol B: Experimental Validation (NMR)

X-ray crystallography can be misleading as it reflects crystal packing forces, not solution state. NMR is preferred for solution dynamics.

  • Solvent Selection: Dissolve compound in DMSO-

    
     (polar aprotic) and 
    
    
    
    (non-polar).
  • 1H-NMR: Look for the labile proton.

    • Amino Signal: Exocyclic NH usually appears broad,

      
       8.0–10.0 ppm.
      
    • Imino Signal: Ring NH is often highly deshielded,

      
       11.0–13.0 ppm.
      
  • 15N-HMBC (The Definitive Step):

    • Correlate the proton to the nitrogen.

    • Amino: Proton couples to the exocyclic N.

    • Imino: Proton couples to the ring N (

      
      ).
      
  • Variable Temperature (VT) NMR: Heat the sample (298K to 350K). Coalescence of peaks indicates rapid tautomeric exchange.

Tautomer-Aware Docking Workflow

The following diagram outlines the decision process for docking these compounds.

DockingWorkflow Start Ligand Structure (2-Sulfamoylamino-benzothiazole) GenTaut Generate Tautomers (LigPrep / Avogadro) Start->GenTaut DFT DFT Energy Calculation (B3LYP/6-31G*) GenTaut->DFT CheckEnergy Is Energy Gap < 5 kcal/mol? DFT->CheckEnergy Single Dock Major Tautomer Only CheckEnergy->Single No (Stable Form Dominates) Ensemble Dock Both Tautomers (Ensemble Docking) CheckEnergy->Ensemble Yes (Equilibrium Exists) Score Analyze Interaction Energy (Include Tautomerization Penalty) Single->Score Ensemble->Score

Figure 2: Decision tree for handling tautomerism in molecular docking studies.

Part 4: Strategic Drug Design

To avoid the ambiguity of tautomerism, which can lead to poor bioavailability or off-target effects, medicinal chemists often employ "Tautomer Locking" .

  • N-Methylation: Methylating the exocyclic nitrogen forces the molecule into the Amino form (as there is no proton to transfer).

    • Effect: If activity is retained, the target binds the Amino form. If activity is lost, the target likely required the Imino form (or the NH donor).

  • Ring Substitution: Placing a bulky group at position 4 of the benzothiazole ring can sterically destabilize the planar Imino form, biasing the equilibrium toward the Amino form.

  • Electronic Tuning:

    • Electron-Donating Groups (EDGs) on the benzene ring stabilize the aromatic Amino form.

    • Stronger EWGs on the sulfonyl moiety stabilize the Imino form.

References

  • Tautomerism in Benzothiazoles

    • Title: Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.[1]

    • Source: Intern
    • URL:[Link]

  • Carbonic Anhydrase Binding

    • Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.[2][3]

    • Source: Journal of Medicinal Chemistry / CNR-IRIS (2022).
    • URL:[Link]

  • Crystal Structure Analysis

    • Title: Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][4]

  • Docking & Hydrophobicity

    • Title: The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination.[5]

    • Source: Angewandte Chemie (Harvard DASH).
    • URL:[Link]

Sources

Methodological & Application

Efficient synthetic routes for N-functionalized sulfamoylamino benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthetic Routes for N-Functionalized Sulfamoylamino Benzothiazoles

Abstract

N-functionalized sulfamoylamino benzothiazoles (specifically the


-(benzothiazol-2-yl)sulfamide scaffold) represent a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs), antimicrobial agents, and USP7 inhibitors. Unlike the classical ring-substituted sulfonamides (e.g., Ethoxzolamide), the sulfamoylamino linkage (

) offers unique hydrogen-bonding geometries and metabolic stability profiles. This guide outlines two high-efficiency synthetic protocols: the Direct Sulfamoyl Chloride Coupling (Method A) for robust substrates and the CSI-Mediated Stepwise Assembly (Method B) for sensitive or complex functionalization.

Strategic Synthetic Overview

The synthesis of


-functionalized sulfamoylamino benzothiazoles hinges on the construction of the sulfamide linker. The primary challenge is the poor nucleophilicity of the 2-aminobenzothiazole exocyclic nitrogen and the competing reactivity of the ring nitrogens.
  • Classical Approach (Inefficient): Reaction of 2-aminobenzothiazole with sulfuryl chloride (

    
    ) often leads to polymerization or ring chlorination rather than the desired sulfamoyl chloride intermediate.
    
  • Modern Efficient Approach: We utilize "pre-assembled" electrophiles. By generating a reactive

    
    -substituted sulfamoyl chloride or a protected sulfamoylating agent (via Chlorosulfonyl Isocyanate - CSI), we bypass the unstable intermediates of the classical route.
    
Pathway Comparison

SyntheticRoutes Start 2-Aminobenzothiazole MethodA Method A: Direct Coupling Start->MethodA Robust R-groups MethodB Method B: CSI Cascade Start->MethodB Sensitive/Complex R ProductA Target: Bz-NH-SO2-NH-R MethodA->ProductA Base/DCM, 0°C ReagentA R-NH-SO2-Cl (Sulfamoyl Chloride) ReagentA->MethodA StepB1 Intermediate: Boc-NH-SO2-Cl MethodB->StepB1 CSI + tBuOH StepB2 Protected Scaffold: Bz-NH-SO2-NH-Boc StepB1->StepB2 + Start / TEA StepB3 Deprotection & Functionalization StepB2->StepB3 TFA / Alkylation StepB3->ProductA

Figure 1: Decision tree for synthetic route selection based on substrate stability.

Protocol A: Direct Sulfamoyl Chloride Coupling

Best for: Simple alkyl/aryl


-functionalization where the sulfamoyl chloride reagent is commercially available or stable.
Mechanism

This reaction proceeds via a standard nucleophilic substitution at the sulfonyl sulfur. The key to success is the use of a non-nucleophilic base (DIPEA or TEA) to scavenge HCl without competing for the electrophile.

Reagents
  • Substrate: 2-Aminobenzothiazole (1.0 equiv)

  • Reagent:

    
    -Substituted Sulfamoyl Chloride (
    
    
    
    ) (1.1 equiv)
  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Catalyst: DMAP (10 mol%) – Optional, boosts yield for steric hindrance.

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 2-aminobenzothiazole (1.0 mmol) in anhydrous DCM (10 mL). Add TEA (1.2 mmol) and cool the solution to 0°C in an ice bath.

    • Critical Note: 2-aminobenzothiazoles can be sparingly soluble. If precipitation occurs, switch solvent to anhydrous THF.

  • Addition: Dropwise add the sulfamoyl chloride (dissolved in 2 mL DCM) over 15 minutes.

    • Observation: The solution may turn slightly yellow/orange. A white precipitate (TEA·HCl) will form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (

      
      ) should disappear.
      
  • Workup: Quench with saturated

    
     (10 mL). Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: The CSI-Boc Strategy (The "Burgess" Route)

Best for: Creating the parent sulfamide (


) or when the specific sulfamoyl chloride is unstable. This route uses Chlorosulfonyl Isocyanate (CSI) to generate a "masked" sulfamoyl chloride in situ.
Mechanism

CSI reacts selectively with tert-butanol to form tert-butyl chlorosulfonylcarbamate (Boc-sulfamoyl chloride). This intermediate reacts cleanly with the benzothiazole amine. Subsequent acidic deprotection reveals the primary sulfamide, which can be further functionalized.

Reagents
  • Reagent A: Chlorosulfonyl Isocyanate (CSI) (1.1 equiv)

  • Reagent B: tert-Butanol (1.1 equiv)

  • Substrate: 2-Aminobenzothiazole (1.0 equiv)

  • Solvent: Anhydrous DCM[1]

Step-by-Step Procedure

Step 1: Generation of the "Burgess-type" Electrophile

  • In a dry flask under

    
    , dissolve CSI (1.1 mmol) in DCM (5 mL). Cool to 0°C .[2]
    
  • Add tert-butanol (1.1 mmol) dissolved in DCM (2 mL) dropwise.

  • Stir for 20 minutes at 0°C.

    • Chemistry: This forms Cl-SO2-NH-Boc in situ. Do not isolate.

Step 2: Coupling

  • To the solution from Step 1, add a mixture of 2-aminobenzothiazole (1.0 mmol) and TEA (1.5 mmol) in DCM (5 mL) dropwise.

  • Allow to warm to RT and stir for 3 hours.

  • Workup: Wash with 0.1 M HCl (to remove unreacted amine), then water. Dry and concentrate.

    • Intermediate Product:

      
      -(Benzothiazol-2-yl)-
      
      
      
      -Boc-sulfamide.

Step 3: Deprotection

  • Dissolve the intermediate in DCM (5 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL). Stir at RT for 1 hour.

  • Concentrate in vacuo.[3] Neutralize with saturated

    
     and extract into EtOAc.
    
  • Result:

    
    -(Benzothiazol-2-yl)sulfamide (
    
    
    
    ).

Step 4: N'-Functionalization (Optional)

  • To alkylate the terminal nitrogen: Dissolve product in DMF.

  • Add

    
     (2.0 equiv) and Alkyl Halide (
    
    
    
    , 1.1 equiv).
  • Heat to 60°C for 4 hours.

    • Selectivity Note: The sulfamide

      
       protons are more acidic (
      
      
      
      ) than the benzothiazole ring nitrogen, allowing selective alkylation at the terminal position.

Analytical Data & Validation

Successful synthesis must be validated using NMR and Mass Spectrometry. The sulfamoyl moiety introduces distinct spectral signatures.

Table 1: Key Spectral Characteristics

FeatureMethodExpected Signal / ValueInterpretation
Sulfamide NH 1H NMR (DMSO-d6)

10.5 – 11.5 ppm (Broad singlet)
Highly deshielded proton adjacent to

and Heterocycle.
Terminal NH 1H NMR (DMSO-d6)

7.5 – 8.5 ppm (if

)
Exchangeable with

.
Sulfonyl Group IR (ATR)1340–1360

(

asym)
Strong diagnostic bands confirming sulfonyl linkage.
Molecular Ion LC-MS (ESI+)

Essential for confirming substitution pattern.

Troubleshooting & Optimization

  • Issue: Low Yield in Method A.

    • Cause: Hydrolysis of sulfamoyl chloride.

    • Fix: Ensure reagents are dry. Increase sulfamoyl chloride to 1.5 equiv. Add DMAP (10 mol%) to activate the electrophile.

  • Issue: Regioselectivity (Ring N vs Exocyclic N).

    • Cause: Ambident nucleophilicity of 2-aminobenzothiazole.

    • Fix: Use non-polar solvents (DCM/Toluene) which favor reaction at the exocyclic amine. Polar aprotic solvents (DMF) can sometimes favor ring nitrogen attack.

  • Issue: Starting Material Persists.

    • Fix: The amine is weakly nucleophilic. Heat the reaction to reflux (40°C in DCM) or use microwave irradiation (80°C, 10 min) for Method A.

References

  • Use of Chlorosulfonyl Isocyanate (CSI)

    • Title: Scalable synthesis and antibacterial evaluation of 2‐(3‐(N‐(substituted phenyl)sulfamoyl)ureido)benzothiazoles.
    • Source: ResearchG
    • URL:[Link]

  • Benzothiazole Sulfonamide CAI Activity

    • Title: Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms.[4]

    • Source: PubMed / Bioorganic & Medicinal Chemistry.
    • URL:[Link]

  • General Sulfamide Synthesis via Burgess-Type Reagents

    • Title: Inner Salts of Sulfamoyl Ammonium Hydroxides (Burgess Reagents).
    • Source: Organic Syntheses.[5][6]

    • URL:[Link]

  • Green Synthesis of Benzothiazoles (Contextual)

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[7]

    • Source: MDPI / Molecules.
    • URL:[Link]

Sources

HPLC method development for detection of 2-(Sulfamoylamino)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-(Sulfamoylamino)-1,3-benzothiazole

Executive Summary

This application note details a Quality by Design (QbD) approach to developing a High-Performance Liquid Chromatography (HPLC) method for 2-(Sulfamoylamino)-1,3-benzothiazole . This compound, sharing structural homology with carbonic anhydrase inhibitors (CAIs) like Ethoxzolamide, presents specific chromatographic challenges due to the amphoteric nature of the benzothiazole ring and the polar, ionizable sulfamoylamino side chain.

The following protocol utilizes a C18 stationary phase with an acidic, buffered mobile phase to ensure analyte stability, peak symmetry, and reproducible retention. This guide is designed for researchers requiring a validated, self-correcting workflow for purity analysis or pharmacokinetic studies.

Analyte Profile & Physicochemical Assessment

Understanding the molecule is the first step in robust method development.

  • Chemical Structure: The core is a hydrophobic 1,3-benzothiazole ring. The 2-position is substituted with a sulfamoylamino group (

    
    ).
    
  • Chromophores: The benzothiazole moiety exhibits strong UV absorption, typically with maxima (

    
    ) around 265 nm  and 295 nm .
    
  • Ionization (pKa):

    • Acidic: The sulfonamide-like proton (

      
      ) is weakly acidic (
      
      
      
      ).
    • Basic: The endocyclic nitrogen (N-3) of the benzothiazole ring is weakly basic (

      
      ).
      
  • Hydrophobicity (LogP): The benzothiazole ring drives retention (LogP ~2.0), while the polar sulfamoyl group reduces it. The molecule is moderately lipophilic but soluble in polar organic solvents.

Method Development Strategy (The "Why")

The development strategy focuses on controlling the ionization state of the analyte to prevent peak tailing and retention drift.

Stationary Phase Selection
  • Recommendation: C18 (Octadecylsilane) with high carbon load and extensive end-capping.

  • Rationale: The benzothiazole ring requires hydrophobic interaction for retention. However, the nitrogen atoms can interact with residual silanols on the silica surface, causing peak tailing. An end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18) blocks these silanols, ensuring sharp peaks.

Mobile Phase Chemistry
  • Buffer Selection: Phosphate Buffer (pH 2.5 - 3.0).

  • Rationale:

    • Suppression of Acidic Ionization: At pH 2.5, the sulfamoyl group (pKa ~10) is fully protonated (neutral), maximizing retention on the C18 column.

    • Control of Basic Nitrogen: The low pH ensures the basic benzothiazole nitrogen is protonated. While charged species usually elute faster, the consistent protonation prevents "mixed-mode" interactions (partially charged/partially neutral) that lead to split peaks.

    • Solvent:Acetonitrile (ACN) is preferred over methanol for lower backpressure and sharper peaks with aromatic compounds.

Detection
  • Wavelength: 265 nm .[1]

  • Rationale: This wavelength targets the benzothiazole

    
     transition, offering high sensitivity while avoiding the solvent cut-off noise seen below 220 nm.
    

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Quaternary or Binary Gradient Pump, Autosampler, Column Oven, PDA/UV Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Potassium Dihydrogen Phosphate (

      
      ).[3]
      
    • Orthophosphoric Acid (85%).

    • Milli-Q Water (18.2 MΩ·cm).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 2.50 ± 0.05  using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Column C18 (150 mm x 4.6 mm, 5 µm particle size)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C (Controls viscosity and improves reproducibility)
Detection UV at 265 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

Design Logic: A linear gradient is used to elute the polar impurities early and the main benzothiazole peak mid-run, followed by a wash.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End of Run

Visual Workflows

Method Development Decision Tree

This diagram illustrates the logical flow applied to arrive at the optimized conditions.

MethodDevelopment Analyte Analyte: 2-(Sulfamoylamino)-1,3-benzothiazole (Amphoteric, Aromatic) ColumnSelect Stationary Phase Selection Choice: C18 End-capped Analyte->ColumnSelect Hydrophobic Core MobilePhase Mobile Phase pH Strategy Goal: Suppress Ionization Analyte->MobilePhase Ionizable Groups (-NH-SO2-) Optimization Gradient Optimization 5% -> 60% ACN ColumnSelect->Optimization MobilePhase->Optimization FinalMethod Final Protocol pH 2.5 Phosphate / ACN Optimization->FinalMethod

Caption: Decision matrix for selecting column chemistry and mobile phase pH based on analyte properties.

System Suitability & Validation Logic

A self-validating protocol requires specific pass/fail criteria.

ValidationLogic Start Inject Standard Check1 Tailing Factor < 1.5? Start->Check1 Check2 Theoretical Plates > 5000? Check1->Check2 Yes Fail Fail: Troubleshoot (Check pH, Column Age) Check1->Fail No Check3 RSD (Area) < 2.0%? Check2->Check3 Yes Check2->Fail No Pass System Suitable Proceed to Samples Check3->Pass Yes Check3->Fail No

Caption: System Suitability Testing (SST) workflow ensuring data integrity before sample analysis.

Validation Parameters (ICH Q2)

To ensure the method is scientifically robust, the following validation parameters must be met:

  • Linearity: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Precision: Inject the standard (100 µg/mL) six times. The Relative Standard Deviation (%RSD) of the peak area should be

    
    .
    
  • LOD/LOQ: Determine based on Signal-to-Noise ratio. LOD = S/N 3:1; LOQ = S/N 10:1.

  • Specificity: Inject a blank (Mobile Phase) to ensure no interference at the retention time of the analyte (approx. 8-10 min).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure buffer pH is < 3.0. Use a newer "Base Deactivated" (BDS) column.
Retention Drift Column temperature fluctuation or insufficient equilibration.Use a column oven (35°C). Equilibrate for at least 10 column volumes.
Split Peaks Sample solvent incompatibility.Dissolve sample in Mobile Phase A/B mixture (50:50) rather than 100% pure organic solvent.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2025).[4] Molecular engineering of multifunctional benzothiazole-sulfonamide hybrids. PubMed.[5] Retrieved from [Link][6]

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Application Note: Crystallization of 2-(Sulfamoylamino)-1,3-benzothiazole with Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and structural biologists focusing on the structural elucidation of 2-(Sulfamoylamino)-1,3-benzothiazole (and its derivatives) in complex with target proteins, specifically Carbonic Anhydrases (CAs) .

The protocol addresses the specific physicochemical challenges of benzothiazole scaffolds—namely hydrophobicity and solubility—while ensuring high-occupancy protein-ligand complexes.

Introduction & Mechanistic Rationale

The compound 2-(Sulfamoylamino)-1,3-benzothiazole represents a class of potent Carbonic Anhydrase Inhibitors (CAIs). The core pharmacophore involves the sulfamoyl moiety (-SO₂NH₂) or sulfamide group acting as a Zinc-Binding Group (ZBG) within the enzyme's active site. The benzothiazole ring provides secondary hydrophobic interactions that drive isoform selectivity (e.g., against tumor-associated hCA IX/XII vs. cytosolic hCA II).

The Challenge

Benzothiazole derivatives often exhibit low aqueous solubility and a tendency to "oil out" or precipitate in high-salt crystallization buffers. Standard aqueous protocols frequently result in empty apo-crystals or ligand precipitation. This guide provides optimized workflows to overcome these barriers.

Target Protein System

While this protocol is adaptable, it uses Human Carbonic Anhydrase II (hCA II) as the primary model system due to its robust crystallization properties and structural homology to therapeutic targets.

Pre-Crystallization Characterization

Before attempting crystallization, you must validate the ligand's behavior in solution.

Ligand Stock Preparation
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: Prepare a 50 mM or 100 mM stock.

  • Validation: Centrifuge at 13,000 x g for 10 mins to remove micro-aggregates.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce precipitation.

Thermal Shift Assay (TSA)

Verify binding in solution before consuming protein for crystals.

  • Protein: 5 µM hCA II in 20 mM Tris pH 8.0, 150 mM NaCl.

  • Ligand: 50 µM (1:10 ratio).

  • Readout: A

    
     confirms specific binding and stabilization.
    

Experimental Protocols

Method A: Co-Crystallization (Recommended for High Occupancy)

This method is preferred for benzothiazoles to ensure the ligand is present during nucleation, minimizing lattice clashes.

Reagents:

  • Protein Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl.

  • Precipitant Solution: 1.3 M Sodium Citrate, 0.1 M Tris pH 8.5 (Optimized for hCA II).

Protocol:

  • Complex Formation:

    • Concentrate hCA II to 10 mg/mL (approx. 330 µM).

    • Add Ligand stock (100 mM) to the protein to achieve a 1:3 molar ratio (Protein:Ligand).

    • Critical Step: Final DMSO concentration must be < 3% (v/v) . If the ligand crashes out, reduce the ratio to 1:2 or add 5% glycerol.

  • Incubation:

    • Incubate on ice for 1–2 hours . Do not incubate overnight as benzothiazoles may aggregate.

  • Clarification:

    • Centrifuge the complex at 14,000 x g for 10 mins at 4°C. Use the supernatant immediately.

  • Drop Setup (Hanging Drop Vapor Diffusion):

    • Mix 1 µL Protein-Ligand Complex + 1 µL Precipitant Solution .

    • Seal over 500 µL of Precipitant Solution in the reservoir.

    • Incubate at 20°C .

Method B: Soaking (For Apo-Crystals)

Use this if Co-crystallization fails or affects crystal quality.

Protocol:

  • Grow Apo-Crystals: Use the same precipitant (1.3 M Sodium Citrate) without ligand. Crystals typically appear in 2–5 days.

  • Prepare Soaking Solution:

    • Dissolve ligand in the Precipitant Solution (not water) to a final concentration of 1–5 mM .

    • Note: If the precipitant contains high salt (e.g., Ammonium Sulfate), benzothiazoles may precipitate. Switch to a PEG-based condition (e.g., 20% PEG 3350) if possible, or lower the ligand concentration.

  • Transfer:

    • Transfer apo-crystals into the Soaking Solution using a loop.

  • Soaking Time:

    • Incubate for 2 hours to 12 hours .

    • Monitor: If crystals crack or dissolve, reduce DMSO concentration or soaking time.

Visualization of Workflows

Figure 1: Crystallization Decision Matrix

This flowchart guides the user through the decision process based on ligand solubility and binding affinity.

CrystallizationWorkflow Start Start: 2-(Sulfamoylamino)-1,3-benzothiazole SolubilityCheck Solubility Check (100 mM in DMSO) Start->SolubilityCheck TSA Thermal Shift Assay (TSA) Confirm Binding SolubilityCheck->TSA Decision Binding Confirmed? TSA->Decision CoCryst Method A: Co-Crystallization (1:3 Ratio, <3% DMSO) Decision->CoCryst Yes (High Solubility) Soaking Method B: Soaking (Into Apo Crystals) Decision->Soaking Yes (Low Solubility/Aggregates) Optimization Optimization (Add Additives / Change pH) Decision->Optimization No (Weak Binding) XRay X-Ray Diffraction & Data Collection CoCryst->XRay Soaking->XRay Optimization->TSA

Caption: Decision matrix for selecting between co-crystallization and soaking based on ligand physicochemical properties.

Data Processing & Structure Solution

Cryo-Protection

Benzothiazole ligands can be displaced if the cryo-protectant is not carefully chosen.

  • Solution: Supplement the cryo-solution (e.g., 25% Glycerol + Mother Liquor) with the same concentration of ligand used in crystallization. This prevents "wash-out" during the transfer.

Refinement Notes
  • Restraints: Generate ligand restraints (CIF file) using eLBOW (Phenix) or AceDRG (CCP4) from the SMILES string. Ensure the geometry of the sulfamoyl nitrogen is planar or pyramidal as dictated by the coordination chemistry.

  • Electron Density: Look for the characteristic high-density peak of the Sulfur atoms and the coordination to the Zinc ion (distance ~2.0 Å).

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Drop Ligand insolubility in aqueous buffer.Reduce Ligand:Protein ratio to 1:1.5. Add 5-10% DMSO or Ethanol to the reservoir.
Empty Active Site Ligand washed out or low affinity.Increase ligand concentration in cryo-protectant. Increase soaking time.
Cracked Crystals DMSO shock during soaking.Step-wise soaking: 1% DMSO -> 2% -> 5%.
Low Resolution Lattice disruption by bulky benzothiazole.Screen different crystal forms (e.g., change pH 7.0 to 9.0) to alter packing.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a benzothiazole sulfonamide. Proceedings of the National Academy of Sciences. Link

  • BenchChem. (2025).[1] Crystallinity of Sulfonamide Compounds: Technical Support Center. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural biology of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link

Sources

Molecular docking simulation setup for 2-(Sulfamoylamino)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Human Carbonic Anhydrase II (hCA II)

Abstract

This protocol details the computational setup for docking 2-(Sulfamoylamino)-1,3-benzothiazole (and related sulfamide/sulfonamide bioisosteres) into the active site of Human Carbonic Anhydrase II (hCA II). Unlike standard organic docking, this workflow addresses the critical challenge of metalloenzyme scoring : specifically, the coordination geometry between the sulfamoyl nitrogen and the catalytic Zinc (


) ion. We address the unique tautomeric instability of the 2-aminobenzothiazole scaffold and provide a self-validating protocol to ensure experimental reproducibility.

Part 1: Ligand Chemistry & Preparation (The "Input" Logic)

The molecule 2-(Sulfamoylamino)-1,3-benzothiazole contains two critical features that standard "clean-up" scripts often mishandle: the sulfamoyl zinc-binding group (ZBG) and the benzothiazole tautomerism .

Tautomeric State Definition

The 2-aminobenzothiazole core exists in a dynamic equilibrium between the amino (aromatic) and imino (quinonoid) forms.[1] While the amino form is generally more stable in solution, the imino form can be stabilized by specific active site residues.

  • Directive: Generate both tautomers.

  • Causality: If you dock only the amino form, you may miss high-affinity poses where the ring nitrogen (

    
    ) acts as a hydrogen bond donor rather than an acceptor.
    
FeatureAmino Tautomer (Dominant)Imino Tautomer (Transient)
Structure Ring aromaticity intact. Exocyclic

.
Ring nitrogen protonated (

). Exocyclic

.
H-Bond Role Ring N is Acceptor. Exocyclic N is Donor.Ring N is Donor. Exocyclic N is Acceptor.
Protocol Primary Input Secondary Input (Run parallel docking)
Ionization of the Sulfamoyl Group ( )

The sulfamoyl moiety acts as a transition state analogue. In the hCA II active site, the sulfonamide/sulfamide nitrogen is deprotonated to coordinate with


.
  • The Trap: Standard protonation at pH 7.4 often leaves the sulfonamide neutral (

    
    ).
    
  • The Fix: You must manually generate the deprotonated anionic species (

    
    ) for the docking input, OR ensure your docking software (e.g., Gold, Glide) allows dynamic sampling of the protonation state upon metal binding.
    
  • Recommendation: Dock the deprotonated anion . The

    
     of sulfonamides drops significantly upon approaching the highly Lewis-acidic Zinc ion.
    

Part 2: Target Selection & Preparation

Crystal Structure Selection

Do not use an arbitrary PDB. Use a high-resolution structure co-crystallized with a sulfonamide to ensure the active site side chains (specifically His94, His96, His119 , and Thr199 ) are pre-organized for this ligand class.

  • Recommended PDB: 3KS3 (Resolution 1.70 Å) or 1I91.

  • Reasoning: 3KS3 contains Acetazolamide. The binding pocket is induced for sulfonamide acceptance.

The Zinc-Water Network

This is the most critical step. The hCA II mechanism involves a zinc-bound hydroxide/water.

  • Remove the "deep" water molecule directly coordinated to the Zinc (often labeled HOH 263 or similar). Why? Your ligand's sulfamoyl nitrogen will displace this water to bind Zinc. If you leave it, the docking engine will penalize the clash.

  • Retain the "conserved" water network bridging the ligand to residues like Thr199 and Glu106 if performing hydrated docking. For standard rigid docking, remove all waters to prevent artificial steric clashes.

Part 3: Simulation Workflow & Parameters

Grid Generation

The grid must be centered strictly on the metal ion, but the box size requires precision to avoid "edge effects" without wasting computational power.

  • Center: Coordinates of the

    
     atom.
    
  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).

Constraints & Interaction Pharmacophores

Unguided docking often flips the sulfonamide. Force the physics using constraints:

  • Positional Constraint (Spherical): Define a sphere of radius 2.5 Å around the

    
     ion. The sulfamoyl nitrogen must fall within this sphere.
    
  • H-Bond Constraint: The sulfonamide oxygen/nitrogen usually forms a critical H-bond with the backbone

    
     or sidechain 
    
    
    
    of Thr199 .
Visualizing the Workflow (DOT)

DockingWorkflow Ligand Ligand: 2-(Sulfamoylamino)-1,3-benzothiazole Prep_L Ligand Prep: 1. Generate Tautomers (Amino/Imino) 2. Deprotonate Sulfamoyl N (Anionic) 3. Energy Minimize (MMFF94) Ligand->Prep_L Grid Grid Generation: Center: Zn atom Size: 20x20x20 Å Constraint: Zn-N interaction Prep_L->Grid Protein Protein: hCA II (PDB: 3KS3) Prep_P Protein Prep: 1. Strip Waters (Displace Zn-H2O) 2. Protonate His residues (His64 dynamic) 3. Assign Gasteiger Charges Protein->Prep_P Prep_P->Grid Dock Docking Execution: Algorithm: Genetic/Lamarckian Scoring: Metal-aware function Grid->Dock Analyze Analysis: 1. Zn-N Distance (< 2.2 Å) 2. Thr199 H-Bond 3. RMSD vs Co-cryst Ligand Dock->Analyze

Caption: Workflow for precision docking of sulfamoyl-benzothiazoles into hCA II, emphasizing charge state preparation and metal-centric grid generation.

Part 4: Validation & Analysis Protocols

The Self-Validating Control (Redocking)

Before docking your molecule, you must validate the system.

  • Extract the co-crystallized ligand (e.g., Acetazolamide) from 3KS3.

  • Prepare it exactly as you prepared your benzothiazole (re-draw, minimize, prep).

  • Dock it back into the protein.

  • Success Metric: The RMSD between your docked pose and the original crystal pose must be < 2.0 Å . If > 2.0 Å, your force field parameters for Zinc are incorrect.

Interaction Profiling (The "Win" Conditions)

A high docking score (negative


) is insufficient. The pose must satisfy the canonical CA II pharmacophore :
Interaction TypeTarget ResidueDistance / AngleMechanistic Role
Coordination


Å
Catalytic inhibition (displaces

)
H-Bond (Donor) Thr199 (

)

Å
Orients the sulfonamide
H-Bond (Acceptor) Thr199 (

)

Å
Stabilizes the transition state mimic
Hydrophobic Val121, Leu198

Å
Van der Waals packing for the benzothiazole ring
Pi-Stacking His94Centroid-CentroidStabilization of the aromatic core
Visualizing the Interaction Logic

InteractionMap Zn Zinc Ion (Zn2+) Ligand_N Sulfamoyl N (Anionic) Ligand_N->Zn Coordination (1.9-2.3 Å) Ligand_O Sulfonyl O Thr199 Thr199 (Gatekeeper) Ligand_O->Thr199 H-Bond Ligand_Ring Benzothiazole Ring HisTriad His94, His96, His119 Ligand_Ring->HisTriad Pi-Stacking (Optional) Hydrophobic Val121, Leu198 Ligand_Ring->Hydrophobic VdW Contact HisTriad->Zn Coordination

Caption: Structural logic of the Sulfamoyl-CA II interaction. The Zn-N coordination is the primary anchor, stabilized by the Thr199 hydrogen bond network.

Part 5: Troubleshooting & Expert Tips

  • The "Zinc repulsion" Error:

    • Symptom:[2] Ligand refuses to bind Zn, hovering 4 Å away.

    • Cause: Van der Waals radius of Zn in the force field is too large, or the ligand N and Zn are both positive (if N wasn't deprotonated).

    • Solution: Use a specialized parameter set (e.g., AutoDock4.2 Zn parameters) or manually adjust the VdW radius of Zn to ~1.1 Å in the parameter file.

  • Scoring Function Bias:

    • Standard scoring functions often underestimate metal coordination energy.

    • Correction: Do not rely solely on the Score. Filter poses by Geometry first (Distance to Zn), then rank by Score.

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Pagnozzi, D., et al. (2022).[4] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 294–300. Link

  • D'Ambrosio, K., et al. (2015). Structural basis for the inhibition of human carbonic anhydrases I and II by a series of new benzothiazole sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 998-1003. Link

  • BenchChem. (2025). 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance. Application Note. Link

Sources

High-Performance Delivery Systems for 2-(Sulfamoylamino)-1,3-benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BTZ-2024-05

Introduction & Therapeutic Context

The molecule 2-(Sulfamoylamino)-1,3-benzothiazole (and its structural analogues like Ethoxzolamide and Benzolamide) represents a potent class of Carbonic Anhydrase Inhibitors (CAIs) . While pharmacologically effective for indications such as glaucoma (via IOP reduction), epilepsy, and hypoxic pulmonary vasoconstriction, this scaffold presents a classic "Brick Dust" formulation challenge.

The Physicochemical Paradox

The benzothiazole-sulfonamide core exhibits a high melting point (>200°C) and high lattice energy, resulting in poor aqueous solubility (BCS Class II/IV). Conversely, the sulfonamide moiety (


) acts as a weak acid (pKa 

7.4–8.5). At physiological pH (7.4), a significant fraction remains unionized, which aids membrane permeability but drastically limits solubility in aqueous biological fluids (tears, GI fluid).

Core Formulation Objective: Break the crystal lattice energy to enhance solubility without compromising the lipophilicity required for corneal or blood-brain barrier permeation.

Pre-Formulation Profiling

Before initiating protocol development, the following physicochemical parameters must be established to select the correct carrier system.

ParameterTypical Range (Class)Implication for Formulation
LogP 1.5 – 2.8Moderate lipophilicity. Suitable for lipid carriers (NLCs) and Cyclodextrin complexation.
pKa (acidic) 7.2 – 8.5pH-dependent solubility. Solubility increases at pH > 8.0, but permeability decreases.
Melting Point 180°C – 230°CHigh lattice energy. Simple milling is insufficient; requires molecular dispersion or amorphization.
Water Solubility < 0.1 mg/mLRequires solubilization ratio > 100-fold for therapeutic efficacy.
Formulation Decision Logic

The following logic tree dictates the strategy based on the specific derivative's properties:

FormulationStrategy Start Start: 2-(Sulfamoylamino)-1,3-benzothiazole CheckSol Check Aqueous Solubility Start->CheckSol CheckLogP Check LogP CheckSol->CheckLogP < 100 µg/mL Strat_Salt Strategy 3: Co-solvent/pH Adjustment (Not recommended for sustained effect) CheckSol->Strat_Salt > 1 mg/mL (Rare) Strat_CD Strategy 1: Inclusion Complexation (Hydroxypropyl-β-Cyclodextrin) CheckLogP->Strat_CD LogP < 2.0 Strat_NLC Strategy 2: Nanostructured Lipid Carriers (Corneal/Topical Delivery) CheckLogP->Strat_NLC LogP > 2.0

Figure 1: Decision matrix for selecting the optimal delivery vehicle based on hydrophobicity.

Protocol A: Molecular Encapsulation via HP- -CD

Best for: Systemic injection or high-concentration aqueous eye drops.

Mechanism: The hydrophobic benzothiazole ring displaces water from the non-polar cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), while the hydrophilic outer shell ensures water solubility. HP-

-CD is preferred over natural

-CD due to lower renal toxicity and higher solubility.
Materials
  • API: 2-(Sulfamoylamino)-1,3-benzothiazole

  • Host: 2-Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Degree of Substitution ~4.5)
  • Solvent: Ethanol (Absolute) and Milli-Q Water

Step-by-Step Procedure (Freeze-Drying Method)
  • Molar Ratio Calculation: Calculate a 1:1 molar ratio.

    • Note: Due to the bulky sulfonamide group, a 1:2 (Drug:CD) ratio may be required if 1:1 yields cloudy solutions.

  • Phase Preparation:

    • Solution A: Dissolve the drug in the minimum volume of ethanol necessary.

    • Solution B: Dissolve HP-

      
      -CD in Milli-Q water (approx. 20% w/v).
      
  • Mixing & Equilibrium:

    • Add Solution A dropwise to Solution B under constant magnetic stirring (500 rpm) at 25°C.

    • Critical Step: Continue stirring for 24 hours to allow the ethanol to evaporate and the complex to reach dynamic equilibrium.

  • Filtration:

    • Filter the solution through a 0.45 µm PVDF membrane to remove any uncomplexed (precipitated) drug.

  • Lyophilization (Freeze-Drying):

    • Freezing: -40°C for 4 hours.

    • Primary Drying: -10°C at 0.1 mbar for 24 hours.

    • Secondary Drying: 25°C at 0.05 mbar for 6 hours.

  • Yield: Amorphous white fluffy powder.

Validation Check:

  • Differential Scanning Calorimetry (DSC): The disappearance of the drug's sharp melting peak (endotherm) confirms successful inclusion.

Protocol B: Nanostructured Lipid Carriers (NLCs)

Best for: Ocular delivery (Glaucoma) or Topical application.

Mechanism: Unlike Solid Lipid Nanoparticles (SLNs) which form perfect crystals and expel drug over time, NLCs mix solid and liquid lipids to create an imperfect crystal lattice .[1][2][3] This disorder increases drug loading capacity and prevents expulsion during storage.

Materials
  • Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) - High melting point core.

  • Liquid Lipid: Miglyol® 812 (Caprylic/capric triglyceride) or Castor Oil - Creates lattice imperfections.

  • Surfactant: Poloxamer 188 or Tween 80.

  • API: 2-(Sulfamoylamino)-1,3-benzothiazole.

Workflow: Hot Ultrasonication Method

NLC_Workflow LipidPhase Lipid Phase (Compritol + Miglyol + Drug) Heat to 85°C PreEmulsion Pre-Emulsion (High Shear Mixing) 8000 rpm, 2 min LipidPhase->PreEmulsion AqPhase Aqueous Phase (Water + Tween 80) Heat to 85°C AqPhase->PreEmulsion Sonication Ultrasonication (Probe Sonicator) 60% Amp, 10 min PreEmulsion->Sonication Cooling Rapid Cooling (Ice Bath) Recrystallization Sonication->Cooling FinalNLC Final NLC Suspension Cooling->FinalNLC

Figure 2: Hot Ultrasonication workflow for NLC production.

Step-by-Step Procedure
  • Lipid Phase Preparation:

    • Melt Compritol 888 ATO and Miglyol 812 (Ratio 70:30) at 85°C (approx. 10°C above the melting point of the solid lipid).

    • Dissolve the Benzothiazole drug (0.5% - 1.0% w/w) into the molten lipid blend. Ensure complete dissolution; the liquid lipid aids this.

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 (2% w/v) in Milli-Q water and heat to the same temperature (85°C) to prevent thermal shock during mixing.

  • Pre-Emulsification:

    • Add the aqueous phase to the lipid phase under high-shear homogenization (e.g., Ultra-Turrax) at 8,000 rpm for 2 minutes. This forms a coarse O/W emulsion.

  • Size Reduction (Ultrasonication):

    • Immediately process the hot pre-emulsion using a probe sonicator (e.g., Hielscher UP200S).

    • Settings: 60% Amplitude, Cycle 0.5, for 10 minutes. Keep the beaker jacketed with hot water to prevent premature solidification.

  • Solidification (Critical Step):

    • Rapidly transfer the dispersion into an ice-water bath (0–4°C) under gentle magnetic stirring.

    • Why? Rapid cooling generates smaller lipid crystals and prevents particle aggregation (Ostwald ripening).

Analytical Validation Standards

To ensure the trustworthiness of the formulation, the following Quality Target Product Profile (QTPP) criteria must be met:

AttributeMethodAcceptance Criteria
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)< 200 nm (for ocular/IV)
Polydispersity Index (PDI) DLS< 0.3 (Indicates monodisperse population)
Zeta Potential Electrophoretic Mobility>
Entrapment Efficiency (EE%) Ultra-filtration (Centrisart)> 80%
Drug Content HPLC (UV @ ~265 nm)95% – 105% of label claim

HPLC Method for 2-(Sulfamoylamino)-1,3-benzothiazole:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 150 x 4.6 mm).

  • Mobile Phase: Phosphate Buffer pH 4.5 : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance (scan 200–400 nm to find

    
    , typically 254–265 nm).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Nanostructured lipid carriers (NLC) - the second generation of solid lipid nanoparticles. International Journal of Pharmaceutics, 242(1-2), 121-128. Link

  • Souto, E. B., & Müller, R. H. (2010). Lipid nanoparticles (SLN and NLC) for drug delivery.[1][2][4] Drugs and the Pharmaceutical Sciences, 199, 213.

  • Faiyaz, S., et al. (2019). Formulation and evaluation of ethoxzolamide-loaded polymeric nanoparticles for potential ocular delivery. Journal of Drug Delivery Science and Technology, 54, 101314. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Sulfamoylamino)-1,3-benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the microwave-assisted synthesis of 2-(sulfamoylamino)-1,3-benzothiazole and its


-substituted sulfonamide derivatives . These scaffolds are critical pharmacophores in drug discovery, functioning as potent carbonic anhydrase inhibitors (CAIs), antimicrobial agents, and antitumor candidates.

Conventional synthesis (reflux in acetone/pyridine) is often plagued by long reaction times (4–12 hours) and variable yields due to the poor nucleophilicity of the exocyclic amine. This protocol leverages Microwave Irradiation (MWI) to accelerate the nucleophilic substitution, reducing reaction times to minutes while improving yield and purity. We distinguish between two synthetic targets:

  • Target A (Strict): 2-(Sulfamoylamino)-1,3-benzothiazole (

    
    ).
    
  • Target B (Broad): 2-(Arylsulfonamido)-1,3-benzothiazole (

    
    ).
    

Introduction & Green Chemistry Rationale

The 2-aminobenzothiazole core possesses two nucleophilic sites: the endocyclic nitrogen (


) and the exocyclic amino group (

). Selective functionalization of the exocyclic amine with sulfonyl electrophiles is thermodynamically challenging.

Why Microwave?

  • Dipolar Polarization: The polar nature of the benzothiazole and sulfonyl chloride reagents couples efficiently with microwave energy, creating localized "hot spots" that overcome the activation energy barrier for the

    
    -sulfonylation.
    
  • Solvent Reduction: MWI allows for high-concentration or solvent-free conditions, minimizing waste (E-Factor reduction).

  • Selectivity: Rapid heating profiles favor the kinetic product (exocyclic sulfonamide) over thermodynamic rearrangement or bis-sulfonylation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the exocyclic amine of 2-aminobenzothiazole on the sulfur atom of the sulfonyl chloride. A base (Pyridine or


) acts as an HCl scavenger.
Graphviz Pathway Diagram

ReactionMechanism cluster_conditions Microwave Parameters Reactants 2-Aminobenzothiazole + Sulfonyl Chloride Transition Tetrahedral Transition State (Dipolar Activation) Reactants->Transition MW Irradiation (Δ) Intermediate N-Sulfonylated Cation Transition->Intermediate Product 2-(Sulfonamido)-1,3-benzothiazole Intermediate->Product Deprotonation Byproduct HCl Salt Intermediate->Byproduct Base Base (Pyridine/Et3N) Base->Intermediate Scavenges H+

Caption: Mechanistic pathway for the microwave-promoted N-sulfonylation of 2-aminobenzothiazole. The dipolar transition state is stabilized by microwave irradiation.

Materials & Equipment

Reagents
  • Substrate: 2-Aminobenzothiazole (98% purity).

  • Electrophile:

    • For Target A: Chlorosulfonyl Isocyanate (CSI) followed by hydrolysis.

    • For Target B: Arylsulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride).[1][2]

  • Solvent/Base: Pyridine (anhydrous) or Acetone/

    
     system.
    
  • Work-up: Cold distilled water, dilute HCl (10%), Ethanol (for recrystallization).

Equipment Specifications
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL sealed pressure vial with Teflon/Silicon septum.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal). Note: Fiber optic is preferred for accurate internal temp monitoring.

Experimental Protocols

Protocol A: Synthesis of 2-(Arylsulfonamido)-1,3-benzothiazoles (Standard)

Best for generating libraries of biologically active sulfonamides.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2-aminobenzothiazole (1.0 mmol, 150 mg) in Pyridine (1.0 mL).

    • Note: Pyridine acts as both solvent and base. For a greener approach, use Acetone (2 mL) with

      
       (1.5 mmol).
      
  • Addition: Slowly add the corresponding Arylsulfonyl chloride (1.1 mmol) to the vial. Cap immediately.

  • Irradiation: Program the microwave reactor:

    • Temp: 110°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5–10 minutes (See optimization table)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • Acidify slightly with dilute HCl (to pH ~4) to neutralize pyridine and precipitate the sulfonamide.

  • Purification: Filter the solid precipitate. Wash with cold water (

    
     mL). Recrystallize from hot Ethanol  to obtain pure crystals.
    
Protocol B: Synthesis of 2-(Sulfamoylamino)-1,3-benzothiazole (Advanced)

Strict synthesis of the primary sulfamide (


) moiety.

Step-by-Step Methodology:

  • Reagent Formation: This reaction uses Chlorosulfonyl Isocyanate (CSI) .[3] Handle with extreme caution in a fume hood.

  • Reaction:

    • Dissolve 2-aminobenzothiazole (1.0 mmol) in anhydrous Dichloromethane (DCM) (3 mL) in a microwave vial.

    • Cool to 0°C. Add CSI (1.1 mmol) dropwise.

    • Seal and irradiate at 60°C for 2 minutes (Low Power: 50 W).

  • Hydrolysis:

    • Carefully add Formic Acid (1.0 eq) or water to the reaction mixture (Caution: Exothermic evolution of

      
       and HCl).
      
    • Stir at room temperature for 30 minutes to hydrolyze the intermediate sulfamoyl chloride/isocyanate complex.

  • Isolation: Evaporate solvent. Neutralize residue with

    
    . Extract with Ethyl Acetate.[4]
    

Results & Discussion

Optimization Data: Microwave vs. Conventional

The following data compares the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulfonamide.

ParameterConventional RefluxMicrowave Method (Optimized)Improvement
Solvent Acetone/PyridinePyridine (Neat) or AcetoneReduced Volume
Temperature 60–80°C110°CHigher Activation
Time 4–8 Hours5–8 Minutes 60x Faster
Yield 40–55%85–92% High Atom Economy
Purity (LCMS) 85% (requires column)>95% (recrystallization only)Cleaner Profile
Characterization Guidelines
  • IR Spectroscopy: Look for disappearance of primary amine doublets (

    
    ) and appearance of sulfonamide 
    
    
    
    stretches (
    
    
    asym,
    
    
    sym).
  • 1H NMR (DMSO-d6): The

    
     proton of the sulfonamide typically appears as a broad singlet downfield (
    
    
    
    ppm), which is
    
    
    exchangeable.[5]
  • Melting Point: Microwave products typically show sharp melting points (e.g., 220–222°C for the 4-chloro derivative), indicating high purity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in reagentsEnsure sulfonyl chlorides are fresh and solvents are anhydrous. Sulfonyl chlorides hydrolyze rapidly.
Bis-sulfonylation Excess electrophileMaintain strict 1:1.1 stoichiometry. Reduce reaction temperature to 90°C.
Oily Product Incomplete precipitationThe product may form an oil in water. Scratch the vessel walls with a glass rod or add a seed crystal. Chill overnight.
Vessel Failure Pressure buildupDo not exceed 130°C in sealed vessels with acetone. Use a vessel with a pressure release rating >20 bar.

Safety & Handling

  • Chlorosulfonyl Isocyanate (CSI): Highly corrosive and reacts violently with water. Use only in a dry environment.

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure. Always use the "Pre-Pressurization" safety check if available.

  • Pyridine: Toxic and malodorous. All work-up involving pyridine must be performed in a fume hood.

References

  • Gellis, A., Boufatah, N., & Vanelle, P. (2006). Rapid microwave-promoted synthesis of new sulfonylmethylbenzothiazoles in water. Green Chemistry, 8, 483-487. Link

  • Obasi, L. N., et al. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules, 22(2). Link

  • Sridhar, S. K., et al. (2002). Synthesis and biological activity of some new 2-sulfonamido/acetamido-benzothiazoles. Bioorganic & Medicinal Chemistry. (Cited for general structure-activity relationship).[1]

  • PubChem Compound Summary. (2021). 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole.[6] National Center for Biotechnology Information. Link

  • Rajareddy, A., & Murthy, M. S. (2017).[1] Microwave-Assisted Synthesis of Novel Benzothiazole Derivatives. International Journal of Pharmacy and Biological Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzothiazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges and Solutions for Benzothiazole Sulfonamides Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Format: Interactive Troubleshooting Guide & Technical Protocols[1]

Executive Summary

Benzothiazole sulfonamides are a privileged scaffold in medicinal chemistry, known for their carbonic anhydrase inhibition and antitumor properties.[1] However, their purification is notoriously difficult due to amphoteric solubility profiles , poor solubility in standard organic solvents , and the formation of stubborn bis-sulfonylated byproducts .[1]

This guide moves beyond generic advice, offering chemically grounded solutions based on the specific pKa and solubility characteristics of the N-(benzothiazol-2-yl)sulfonamide motif.

Troubleshooting Guide (Q&A)

Scenario A: The "Sticky Oil" Phenomenon

Q: My crude product oils out during recrystallization instead of forming crystals. How do I fix this?

The Science: Oiling out occurs when the temperature of the solution exceeds the melting point of the solvated product-impurity mixture, or when the solvent system is too polar for the hydrophobic benzothiazole core.

Corrective Actions:

  • The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of a water-miscible polar solvent (DMF or DMSO) at room temperature. Slowly add water (anti-solvent) with vigorous stirring until a persistent cloudiness appears. Stop immediately and let it stand. The slow increase in polarity forces organized nucleation rather than phase separation.

  • Binary Solvent Switch: Avoid single solvents. Switch to Ethanol:Water (4:1) or Dioxane:Water . The benzothiazole ring requires the organic component for solubility, while the sulfonamide moiety hydrogen-bonds with water, stabilizing the lattice.

  • Seeding at Metastable Zone: If you have any solid traces, seed the oiled mixture at a temperature 5–10°C below the boiling point of the solvent, not at room temperature.

Scenario B: The "Ghost" Impurity (Bis-Sulfonylation)

Q: I see a persistent impurity by TLC/LC-MS that runs slightly faster than my product and won't separate by column chromatography.

The Science: This is likely the bis-sulfonamide byproduct (


). During synthesis, the highly acidic proton of the mono-sulfonamide can be deprotonated by the base used (e.g., pyridine), making it nucleophilic enough to attack a second equivalent of sulfonyl chloride.[1]

The Solution: You cannot easily separate this by silica chromatography because the polarity difference is minimal. You must use Chemical Sorting (Acid-Base Extraction) .

  • Mono-sulfonamide: Contains an acidic N-H proton (

    
    ). Soluble in aqueous base.
    
  • Bis-sulfonamide: No acidic proton. Insoluble in aqueous base.

(See Protocol A below for the removal procedure).

Scenario C: Tailing on Silica Gel

Q: My compound streaks on the column, making fraction collection impossible.

The Science: Benzothiazole nitrogens are weakly basic (


 for conjugate acid), while the sulfonamide is acidic. The basic nitrogen interacts strongly with acidic silanol groups (

) on the silica surface, causing drag.

Corrective Actions:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your mobile phase. TEA blocks the silanol sites; Acetic acid keeps the basic nitrogen protonated and solvated, preventing surface adsorption.

  • Switch Stationary Phase: Use Neutral Alumina instead of silica. Alumina is less acidic and reduces the "stick-and-slip" interaction of the benzothiazole ring.

Strategic Protocols

Protocol A: The Self-Validating Acid-Base Extraction

Best for: Removing bis-sulfonamide impurities and non-acidic starting materials.

This protocol relies on the specific acidity of the sulfonamide N-H bond. It is a "self-validating" system because if the product does not precipitate in Step 4, it indicates the sulfonamide bond was not formed correctly.

  • Dissolution: Dissolve the crude mixture in 1M NaOH (or 10%

    
    ).
    
    • Observation: The mono-sulfonamide (product) forms a salt and dissolves. The bis-sulfonamide and unreacted benzothiazole remain as solids or oils.

  • Filtration/Wash: Filter the aqueous solution. If the impurity is oily, extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate .

    • Action: Discard the organic layer (contains impurities). Keep the aqueous layer (contains product).

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with stirring until pH reaches ~3-4.

    • Mechanism:[2][3] Re-protonation of the sulfonamide anion breaks water solubility.

  • Isolation: The pure mono-sulfonamide will precipitate as a solid. Filter, wash with water, and dry.[1]

Protocol B: High-Purity Recrystallization

Best for: Final polishing of material for biological assays.

ParameterRecommendation
Primary Solvent DMF or DMSO (High solubility for benzothiazole)
Anti-Solvent Water or Methanol (Low solubility, induces lattice formation)
Ratio Start with 1:0, add anti-solvent until turbidity (approx 1:1 to 1:3).[1]
Temperature Dissolve at 80°C (DMF) or 100°C (DMSO). Cool to RT slowly over 4 hours.

Visual Workflows

Diagram 1: The Chemical Sorting Logic (Mono vs. Bis)

AcidBaseExtraction Crude Crude Mixture (Mono-sulfonamide + Bis-sulfonamide + Impurities) NaOH Add 1M NaOH (aq) Crude->NaOH Separation Partitioning Phase NaOH->Separation AqLayer Aqueous Layer (Contains Product as Anion) Separation->AqLayer Soluble (Anion) OrgLayer Organic/Solid Phase (Contains Bis-sulfonamide & Neutrals) Separation->OrgLayer Insoluble (Neutral) Acidify Acidify with 1M HCl to pH 3-4 AqLayer->Acidify Discard Discard OrgLayer->Discard Precipitate Precipitate Forms (Pure Mono-sulfonamide) Acidify->Precipitate

Caption: Workflow for separating acidic mono-sulfonamides from neutral bis-sulfonamides using pH manipulation.

Diagram 2: General Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckSol Check Solubility in 1M NaOH Start->CheckSol Yes Yes (Acidic NH present) CheckSol->Yes Dissolves No No (Bis-sulfonamide formed) CheckSol->No Precipitate remains Soluble Soluble? RouteA Route A: Acid-Base Extraction (See Protocol A) Yes->RouteA RouteB Route B: Recrystallization from DMF/Water No->RouteB If Bis-product desired Final Pure Product RouteA->Final

Caption: Decision matrix for selecting the appropriate purification route based on solubility properties.

Data Summary: Physicochemical Properties

Understanding these values is critical for designing your workup.

PropertyValue / CharacteristicImplication for Purification
Sulfonamide

6.4 – 8.5 (Acidic)Allows deprotonation by weak bases (

, NaOH).[1] Enables acid-base extraction.
Benzothiazole

~1.0 – 2.0 (Weakly Basic)Will not protonate significantly in weak acid; requires strong acid to form salts.
LogP (Lipophilicity) 2.0 – 4.0 (High)Poor water solubility; requires organic co-solvents (DMF, DMSO) for handling.[1]
Thermal Stability High (< 200°C)Stable under reflux in ethanol/water; suitable for hot recrystallization.

References

  • Synthesis and Antibacterial Activities of Benzothiazole Derivatives of Sulphonamides. SciSpace. Retrieved from [Link][1]

  • Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications. Theses.cz. Retrieved from [Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination. National Institutes of Health (PMC). Retrieved from [Link]

  • Impact of Sulfonamide Structure on Solubility. ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Overcoming Steric Hindrance in 2-(Sulfamoylamino)-1,3-Benzothiazole Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthetic challenges associated with 2-(Sulfamoylamino)-1,3-benzothiazole scaffolds. This specific moiety presents a unique "perfect storm" of electronic deactivation and peri-interaction steric hindrance, particularly affecting the exocyclic nitrogen and the C4-position of the benzothiazole ring.

The Steric & Electronic Landscape

Before troubleshooting, one must understand why this reaction fails. The 2-(sulfamoylamino)-1,3-benzothiazole system suffers from peri-interaction :

  • The "Peri" Clash: The exocyclic nitrogen (N

    
    ) is flanked by the thiazole nitrogen (N3) and the benzene ring's C4 proton.[1] When a bulky sulfonyl group (
    
    
    
    ) is attached to N
    
    
    , it forces the substituent into a conformation that clashes with the C4 proton.
  • Electronic Deactivation: The benzothiazole ring is electron-deficient. The addition of a strongly electron-withdrawing sulfamoyl group further deactivates the ring, making electrophilic aromatic substitution (EAS) nearly impossible without harsh conditions that often degrade the sulfonamide linkage.

Module A: Constructing the Core (The C2-N Bond)

Problem: Low yield during the reaction of 2-aminobenzothiazole with sulfonyl chlorides.

Mechanistic Insight

The nucleophilicity of the 2-amino group is lower than that of a standard aniline due to resonance delocalization into the benzothiazole ring. Steric bulk on the incoming sulfonyl chloride exacerbates this.[1]

Protocol 1: The "Activation" Method (High-Hindrance Substrates)

When to use: Standard pyridine/DCM protocols yield <30% or result in recovered starting material.

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion in oil) – Irreversible deprotonation is key.

  • Solvent: DMF or NMP (Anhydrous).[1]

  • Catalyst: DMAP (10 mol%) – Acyl transfer agent.

Step-by-Step:

  • Deprotonation: Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous DMF (0.5 M) under Argon. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases. The solution often turns dark orange/red (formation of the imidate anion).[1]

  • Addition: Add the sterically hindered sulfonyl chloride (1.1 eq) dropwise.

  • Catalysis: Add DMAP (0.1 eq).[1]

  • Heat: Allow to warm to RT. If no reaction after 2h, heat to 60°C. Do not exceed 80°C to avoid S-N bond cleavage.

  • Quench: Pour into ice-water buffered with dilute HCl (pH 4-5).

Troubleshooting Table: Core Synthesis

ObservationDiagnosisCorrective Action
No Reaction Nucleophile (Amine) is too weak.Switch to Lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C to generate a "naked" anion, then add sulfonyl chloride.
Bis-sulfonylation The product is more acidic than the starting material.[1]Use 1.0 eq of sulfonyl chloride exactly.[1] Add the sulfonyl chloride slowly to the anion.[1]
Oligomerization High concentration/Temperature.[1]Dilute reaction to 0.1 M.

Module B: N-Alkylation of the Sulfonamide (The "Impossible" Substitution)

Problem: Alkylating the sulfonamide nitrogen (N-H) fails due to the shielding by the benzothiazole C4 proton and the sulfonyl oxygens.

Workflow Diagram: N-Functionalization Decision Tree

N_Functionalization Start Target: N-Alkylation of 2-Sulfamoylamino-benzothiazole Check_Alkyl Is the Alkyl Halide Primary or Secondary? Start->Check_Alkyl Primary Primary Alkyl Halide Check_Alkyl->Primary Yes Secondary Secondary/Tertiary (Steric Bulk) Check_Alkyl->Secondary No Method_A Method A: Carbonate Base (K2CO3/Acetone/Reflux) Primary->Method_A Standard Method_B Method B: Mitsunobu (PPh3/DIAD) Secondary->Method_B Preferred Method_C Method C: Cesium Effect (Cs2CO3/DMF/Microwave) Secondary->Method_C Alternative Method_A->Method_C If Low Yield Success Isolated Product Method_A->Success Method_B->Success Method_C->Success

Caption: Decision logic for selecting the optimal alkylation protocol based on steric constraints.

The "Cesium Effect" Protocol (Method C)

For sterically hindered substrates, Potassium Carbonate is often too weak or forms tight ion pairs. Cesium Carbonate (


) is superior due to the "naked anion" effect and higher solubility in organic solvents.[1]

Protocol:

  • Mix: Substrate (1.0 eq),

    
     (2.0 eq) in dry DMF.
    
  • Add: Alkyl halide (1.5 eq).

  • Microwave: Irradiate at 100°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Note: Conventional heating to 100°C often leads to degradation over 12 hours; microwave is cleaner.[1]

Module C: Ring Substitution (C4-C7)

Problem: You need a substituent on the benzothiazole ring (e.g., C6-Cl), but the sulfamoyl group prevents EAS.

The Rule of Thumb: Do NOT attempt to functionalize the benzothiazole ring after the sulfonamide is installed.[1] The ring is too deactivated.

Solution: Use Pre-functionalized 2-aminobenzothiazoles . If the specific 2-aminobenzothiazole is unavailable, synthesize it via the Hugerschhoff Reaction (cyclization of aryl thioureas) rather than substituting the benzothiazole core.

Workflow: De Novo Synthesis of Hindered Cores

Core_Synthesis Aniline Substituted Aniline (Commercially Available) Thiourea Aryl Thiourea Intermediate Aniline->Thiourea KSCN, PhCOCl Cyclization Hugerschhoff Cyclization (Br2 or NBS) Thiourea->Cyclization Scaffold Substituted 2-Aminobenzothiazole Cyclization->Scaffold Regioselective

Caption: The Hugerschhoff route avoids direct substitution of the deactivated benzothiazole ring.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black and yields tar. Why? A: This is likely oxidative degradation of the benzothiazole ring or S-N bond cleavage.[1]

  • Fix: Ensure your solvent (DMF/DMSO) is degassed.[1] Oxygen at high temperatures promotes radical decomposition of benzothiazoles. Add an antioxidant like BHT (1%) if the reaction requires prolonged heating.[1]

Q: I see two spots on TLC with very similar Rf values. Is it an isomer? A: Yes, this is often the Endo/Exo isomerism (Imine vs. Amine tautomers) or N-alkylation at the Ring Nitrogen (N3) vs. the Sulfonamide Nitrogen.

  • Verification: Run an HSQC NMR. If the alkyl group correlates with a carbon in the aromatic region (C3a/C7a), it might be ring alkylation.

  • Fix: Use a "hard" base (NaH) to drive the reaction to the sulfonamide nitrogen (kinetic control) rather than the thermodynamic ring nitrogen product.

Q: Can I use Buchwald-Hartwig coupling to install the sulfonamide? A: Yes, and it is often superior for extremely hindered systems.

  • Protocol: React 2-chlorobenzothiazole with the sulfonamide (inverse addition).

  • Catalyst:

    
     + Xantphos (Wide bite angle helps with steric bulk).
    
  • Base:

    
    .
    
  • Solvent: Dioxane, 100°C.

References

  • Synthesis of 2-substituted benzothiazoles

    • Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[2]

    • Source: MDPI (Molecules).[1]

    • URL:[Link]

  • Sulfonamide Synthesis & Carbonic Anhydrase Inhibition

    • Title: Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms.[3]

    • Source: Bioorganic & Medicinal Chemistry (PubMed).[1]

    • URL:[Link]

  • Regioselective Alkylation

    • Title: Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.[4]

    • Source: Chemical Communications (RSC).[1]

    • URL:[Link]

  • Benzothiazole Sulfinate Reagents

    • Title: Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.[5]

    • Source: Organic Letters.

    • URL:[Link]

Sources

Enhancing metabolic stability of 2-(Sulfamoylamino)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(Sulfamoylamino)-1,3-benzothiazole Optimization.

This guide is structured to function as an interactive troubleshooting hub. It moves beyond generic advice to address the specific metabolic liabilities of the 2-aminobenzothiazole scaffold and the sulfamide (-NH-SO2-NH2) linker.

Quick Navigation

  • (Why is my compound unstable?)

  • (How do I fix it?)

  • (Why is my data inconsistent?)

Module 1: Diagnostic Profiling

User Query: "My compound shows high clearance in Human Liver Microsomes (HLM). How do I pinpoint the exact site of metabolism?"

Technical Response: For 2-(Sulfamoylamino)-1,3-benzothiazole, metabolic instability is rarely due to the cleavage of the sulfamide bond itself in microsomes. The primary driver is typically oxidative metabolism (Phase I) on the benzothiazole ring.

The Metabolic Soft Spot Analysis

The 2-aminobenzothiazole scaffold is electron-rich, making it a prime target for Cytochrome P450 (CYP450) enzymes.

  • Primary Pathway: Aromatic hydroxylation at positions C-6 and C-5 .

  • Secondary Pathway: N-oxidation of the benzothiazole nitrogen.

  • Bioactivation Risk: Formation of reactive quinone imines or nitrenium ions, leading to covalent binding (toxicity).

Experimental Protocol: Metabolite Identification (MetID)

  • Objective: Confirm if the instability is ring oxidation or linker cleavage.

  • System: Human Liver Microsomes (HLM) + NADPH.

  • Method:

    • Incubate 10 µM compound in HLM (1 mg/mL protein) at 37°C.

    • Quench aliquots at 0, 15, and 60 min with ice-cold acetonitrile.

    • Analyze via LC-MS/MS using Neutral Loss Scanning .

    • Look for:

      • +16 Da: Hydroxylation (Ring).

      • +32 Da: Dihydroxylation or Sulfone formation.

      • -79 Da: Loss of -SO2NH (indicates sulfamide cleavage, rare in HLM).

Visualizing the Metabolic Fate The following diagram illustrates the potential metabolic pathways for your scaffold.

MetabolicPathways cluster_legend Pathway Probability Parent 2-(Sulfamoylamino)- 1,3-benzothiazole Hydroxyl Hydroxy-Metabolite (+16 Da) (Major: C6/C5) Parent->Hydroxyl CYP450 (Oxidation) N_Oxide N-Oxide (+16 Da) Parent->N_Oxide FMO / CYP Glucuronide N-Glucuronide (+176 Da) (Phase II - Hepatocytes) Parent->Glucuronide UGT (Direct N-Gluc) Cleavage Amine Metabolite (-79 Da) (Sulfamide Hydrolysis) Parent->Cleavage Acid/Amidase (Rare in HLM) High Probability High Probability Medium Probability Medium Probability

Caption: Metabolic tree of 2-(Sulfamoylamino)-1,3-benzothiazole. Red path indicates the primary clearance mechanism in microsomes.

Module 2: Structural Optimization

User Query: "MetID confirms hydroxylation on the benzene ring. How do I stabilize the molecule without killing potency?"

Technical Response: To enhance metabolic stability, you must block the sites of metabolic attack (SOM) while maintaining the electronic properties required for target binding (e.g., Carbonic Anhydrase inhibition).

Strategy 1: Blocking the C-6 Position

The C-6 position is the most nucleophilic site on the benzene ring and the most common site for CYP-mediated hydroxylation.

  • Tactics:

    • Fluorination (F): Introducing a fluorine atom at C-6 blocks metabolism due to the strength of the C-F bond. It also lowers the electron density of the ring, reducing oxidation potential.

    • Trifluoromethoxy (-OCF3): A validated strategy (e.g., Riluzole ). This group is lipophilic and metabolically robust.

    • Chlorination (Cl): Effective blocker but increases lipophilicity (LogP) significantly, which might introduce solubility issues.

Strategy 2: Electronic Deactivation

If C-6 blocking is insufficient, deactivate the entire ring system to make it less susceptible to oxidation.

  • Tactics:

    • Add electron-withdrawing groups (EWG) like -CN (Cyano) or -CF3 at C-5 or C-7.

    • Warning: Strong EWGs can increase the acidity of the sulfamide protons (-NH-SO2-NH2), potentially altering target binding affinity.

Strategy 3: Bioactivation Mitigation (GSH Trapping)

If you observe time-dependent inhibition (TDI) of CYPs or toxicity, your molecule may be forming reactive intermediates.

  • Mechanism: The 2-amino group can facilitate the formation of a quinone imine.

  • Fix:

    • Scaffold Hopping: Replace the benzothiazole with a [1,3]thiazolo[5,4-b]pyridine (inserting a nitrogen into the benzene ring). This dramatically reduces electron density and metabolic liability.

Optimization Decision Matrix

ModificationEffect on StabilityEffect on Potency (General)Risk
6-Fluoro High ImprovementNeutral/PositiveNone
6-OCF3 High ImprovementNeutralIncreased Lipophilicity
5-Cyano Medium ImprovementVariableAcidity Change
Aza-analog Very High ImprovementVariableSynthetic Complexity

Module 3: Assay Troubleshooting

User Query: "My compound is stable in microsomes (HLM) but disappears rapidly in Hepatocytes. Why?"

Technical Response: This discrepancy indicates that Phase II metabolism (Conjugation) is the dominant clearance pathway, which is not active in standard microsomal assays (unless UDPGA is added).

Root Cause: N-Glucuronidation

The "Sulfamoylamino" moiety contains three potentially acidic protons and nucleophilic nitrogens.

  • The Issue: UGT enzymes (UDP-glucuronosyltransferases) can directly glucuronidate the exocyclic nitrogen (N-2) or the terminal sulfamide nitrogen.

  • The Fix:

    • N-Methylation: Methylating the nitrogen at the 2-position (Benzothiazole-N(Me)-SO2-NH2) often blocks glucuronidation.

    • Check: Ensure this N-methylation does not clash with the active site of your target protein.

Troubleshooting Workflow Diagram

Troubleshooting Start High Clearance Observed CheckHLM Check HLM Stability (Phase I only) Start->CheckHLM HLM_Unstable Unstable in HLM CheckHLM->HLM_Unstable HLM_Stable Stable in HLM CheckHLM->HLM_Stable Diagnosis1 Diagnosis: Oxidative Metabolism (CYP450 driven) HLM_Unstable->Diagnosis1 CheckHep Check Hepatocyte Stability (Phase I & II) HLM_Stable->CheckHep Hep_Unstable Unstable in Hepatocytes CheckHep->Hep_Unstable Diagnosis2 Diagnosis: Phase II Conjugation (Glucuronidation/Acetylation) Hep_Unstable->Diagnosis2 Action1 Action: Block C6/C5 positions (F, Cl, CF3) Diagnosis1->Action1 Action2 Action: Steric hindrance at N (N-Methylation) Diagnosis2->Action2

Caption: Decision tree for distinguishing between Phase I (Oxidative) and Phase II (Conjugative) instability.

References

  • Metabolic Soft Spots of Benzothiazoles

    • Wilson, K., et al. (1991). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica. Link

  • Bioactivation and GSH Adducts

    • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Sulfonamide/Sulfamide Hydrolysis Mechanisms

    • Page, M. I., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism. Chemical Communications. Link

  • Riluzole (Benzothiazole Analog)

    • Sanderink, G. J., et al. (1997). Human liver cytochrome P-450 isoforms involved in the metabolism of the neuroprotective agent riluzole. Journal of Pharmacology and Experimental Therapeutics. Link

  • Carbonic Anhydrase Inhibitor Structure-Activity

    • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

Technical Support Center: Sulfamoylamino Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and degradation challenges of sulfamoylamino compounds (chemically defined as sulfamides,


, or sulfamates, 

). Unlike simple sulfonamides, the presence of a second heteroatom (N or O) attached to the sulfonyl group introduces unique hydrolytic sensitivities, particularly involving

bond cleavage.

Topic: Resolving Degradation Issues of Sulfamoylamino Compounds in Solution Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists Version: 2.1 (Current)

Core Stability Principles

The sulfamoylamino group (


) is generally stable at neutral pH but exhibits a "U-shaped" pH-rate profile, degrading rapidly under strongly acidic (

) and strongly alkaline (

) conditions.
The Mechanism of Failure

Degradation is primarily driven by hydrolysis of the S-N bond .

  • Acidic Conditions: Protonation of the nitrogen creates a good leaving group (

    
     or 
    
    
    
    ), facilitating nucleophilic attack by water.
  • Basic Conditions: Deprotonation (if an acidic proton exists) or direct nucleophilic attack by hydroxide (

    
    ) on the sulfur atom leads to expulsion of the amine.
    

Troubleshooting Guide (Q&A)

Issue 1: "My compound disappears rapidly in acidic buffers (pH < 4)."

Diagnosis: Acid-Catalyzed Hydrolysis.[1][2][3] Mechanism: In acidic media, the sulfamoyl nitrogen is protonated. This weakens the


 bond, allowing water to attack the sulfur center, expelling the amine and forming sulfamic acid or sulfuric acid derivatives.
Corrective Action: 
  • Shift pH: Adjust solution pH to 5.5 – 7.5 . This is the "stability window" for most sulfamides.

  • Buffer Selection: Avoid buffers with high general acid catalytic activity at low pH (e.g., high concentration acetate). Switch to MES or Phosphate at near-neutral pH.

  • Temperature Control: Hydrolysis rates typically double for every 10°C increase. Maintain samples at 4°C if acidic conditions are unavoidable.

Issue 2: "I see unexpected 'ghost' peaks in my LC-MS spectrum (M-64 or M-17)."

Diagnosis: In-Source Fragmentation (ISF) Artifacts.[4] Mechanism: Sulfamoylamino compounds are thermally labile in the electrospray ionization (ESI) source.

  • Loss of

    
     (M-64):  A rearrangement reaction driven by high source temperatures or cone voltages.
    
  • Loss of

    
     (M-17):  Cleavage of the terminal amino group.
    Corrective Action: 
    
  • Lower Source Temperature: Reduce ESI source temperature (e.g., from 500°C to 350°C).

  • Reduce Cone Voltage: Lower the declustering potential/cone voltage to minimize collision-induced dissociation (CID) in the source.

  • Validation: Inject the sample without a column (flow injection) at varying source parameters to confirm the peaks are artifacts, not impurities.

Issue 3: "The compound degrades during lyophilization (freeze-drying)."

Diagnosis: pH Shift during Freezing ("pH Jump"). Mechanism: Phosphate buffers can undergo selective precipitation of the basic component (


), causing the pH of the remaining unfrozen liquid to drop drastically (sometimes to pH ~3.5), triggering acid hydrolysis.
Corrective Action: 
  • Change Buffer: Use Citrate or Histidine buffers, which have minimal pH shift during freezing.

  • Cryoprotectant: Add amorphous bulking agents like Mannitol or Trehalose (5-10% w/v) to prevent crystallization and stabilize the amorphous phase.

Visualizing the Degradation Pathway

The following diagram illustrates the divergent degradation pathways based on environmental pH.

SulfamideDegradation Substrate Sulfamoylamino Compound (R-NH-SO2-NH2) AcidProtonation Protonation (R-NH2(+)-SO2-NH2) Substrate->AcidProtonation Acidic pH (<4) BaseAttack Nucleophilic Attack (OH- on Sulfur) Substrate->BaseAttack Basic pH (>9) Stable STABLE WINDOW (pH 5.5 - 7.5) Substrate->Stable TransitionAcid Transition State (Water Attack) AcidProtonation->TransitionAcid + H2O ProductAcid Degradation Products (Amine + Sulfamic Acid) TransitionAcid->ProductAcid S-N Cleavage ProductBase Degradation Products (Sulfamate Ion + Amine) BaseAttack->ProductBase Elimination

Caption: Divergent hydrolysis pathways of sulfamoylamino compounds. Acidic conditions trigger protonation-mediated cleavage, while basic conditions favor nucleophilic attack.[2][3]

Experimental Protocols

Protocol A: Determination of pH-Rate Profile

Purpose: To identify the optimal pH for formulation and storage.

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0 (ensure constant ionic strength using NaCl).

  • Stock Solution: Dissolve compound in DMSO (10 mg/mL).

  • Initiation: Spike 10 µL of stock into 990 µL of each buffer (pre-warmed to 25°C). Final concentration: 100 µg/mL.

  • Sampling: Aliquot 100 µL at

    
    .
    
  • Quench: Immediately dilute into cold Acetonitrile (1:1 v/v) to stop the reaction.

  • Analysis: Analyze via HPLC-UV or LC-MS. Plot

    
     vs. time to determine 
    
    
    
    .
Protocol B: LC-MS Source Optimization (Artifact Removal)

Purpose: To distinguish between real degradation and analytical artifacts.

  • Setup: Use a standard solution (10 µg/mL in 50:50 Water:MeCN).

  • Ramp 1 (Temperature): Inject sample at Source Temp = 150°C, 250°C, 350°C, 450°C.

  • Ramp 2 (Voltage): At optimal temp, inject at Cone Voltage = 10V, 30V, 50V, 70V.

  • Analysis: Monitor the ratio of Parent Ion

    
     to Fragment Ions 
    
    
    
    .
  • Selection: Choose parameters where the fragment ratio is <1% while maintaining sensitivity.

Quantitative Data Summary

Table 1: Approximate Half-lives (


) of Model Sulfamides at 25°C 
pH ConditionDominant MechanismEstimated

Recommended Action
pH 1.2 (Stomach)Specific Acid Catalysis< 2 hoursEnteric coating required for oral delivery.
pH 4.0 Acid Catalysis12 - 24 hoursProcess rapidly; keep cold (4°C).
pH 7.4 (Blood)Neutral Hydrolysis> 7 daysStable for physiological studies.
pH 10.0 Base Catalysis6 - 12 hoursAvoid alkaline extraction workups.

Table 2: Solvent Compatibility

SolventCompatibilityNotes
DMSO HighExcellent stock solvent; store frozen to prevent hygroscopic water uptake.
Methanol ModerateCan cause solvolysis (methanolysis) over long periods at high temp.
Water pH DependentSee Table 1.
Acetonitrile HighPreferred organic modifier for LC-MS.

References

  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed kinetics of acid-catalyzed hydrolysis of sulfamates and sulfamides.

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Source: Royal Society of Chemistry (RSC), Perkin Transactions 2. Context: Mechanisms of S-N bond cleavage in substituted sulfonamides/sulfamides under varying pH.

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry.

    
     elimination and rearrangement artifacts in LC-MS analysis.
    
    
  • Strategies to enhance pharmaceutical formulation stability. Source: Consensus / Pharmaceutical Reviews. Context: General strategies for stabilizing hydrolytically labile groups in formulation (buffers, lyophilization).

Sources

Validation & Comparative

Comparative Profiling: 2-(Sulfamoylamino)-1,3-benzothiazole vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between the established standard Acetazolamide (AZA) and the emerging class of 2-(Sulfamoylamino)-1,3-benzothiazole derivatives (often exemplified by compounds like Ethoxzolamide or specific sulfamide analogs).

Executive Summary

Acetazolamide (AZA) remains the clinical "gold standard" for Carbonic Anhydrase (CA) inhibition, primarily due to its established pharmacokinetic profile and systemic efficacy. However, its lack of isoform selectivity often leads to off-target effects.

2-(Sulfamoylamino)-1,3-benzothiazole derivatives represent a class of lipophilic, bicyclic inhibitors designed to overcome these limitations. By leveraging the benzothiazole scaffold, these compounds target the hydrophobic pocket of the CA active site, often yielding higher potency (sub-nanomolar


)  and superior isoform selectivity  (particularly for tumor-associated hCA IX and XII) compared to the hydrophilic thiadiazole ring of Acetazolamide.
Chemical & Mechanistic Basis[1][2][3]

The fundamental difference lies in the scaffold's ability to interact with the enzyme's active site architecture.

FeatureAcetazolamide (AZA) 2-(Sulfamoylamino)-1,3-benzothiazole
Core Scaffold 1,3,4-Thiadiazole (Monocyclic, Hydrophilic)1,3-Benzothiazole (Bicyclic, Lipophilic)
Zinc Binding Group (ZBG) Sulfonamide (

)
Sulfamoylamino (

) or Sulfonamide
Binding Mode Coordinates Zn(II) ion; limited hydrophobic contact.[1]Coordinates Zn(II); Benzene ring engages hydrophobic pocket (Phe131, Val121).
Physiochemical High water solubility, systemic distribution.High lipophilicity, enhanced membrane permeability.
Mechanism of Action: The "Hydrophobic Boost"

While both compounds anchor to the catalytic Zinc ion via the sulfonamide/sulfamoyl nitrogen, the benzothiazole derivative exploits a secondary binding mechanism. The bulky bicyclic ring extends into the hydrophobic sub-pocket of the enzyme active site, stabilizing the inhibitor-enzyme complex more effectively than the smaller thiadiazole ring of AZA.

BindingMechanism Zn Catalytic Zinc Ion (Zn2+) AZA Acetazolamide (Thiadiazole Scaffold) AZA->Zn Coordination Bond (Sulfonamide N) ActiveSite CA Active Site AZA->ActiveSite Weak Van der Waals BZA 2-(Sulfamoylamino)-1,3-benzothiazole (Benzothiazole Scaffold) BZA->Zn Coordination Bond (Sulfamoyl N) HydroPocket Hydrophobic Pocket (Phe131, Val121, Leu198) BZA->HydroPocket Strong Hydrophobic Interaction (π-stacking)

Figure 1: Comparative binding mechanism. Note the benzothiazole scaffold's ability to engage the hydrophobic pocket, enhancing affinity.

IC50 & Performance Analysis

The following data aggregates inhibition constants (


) from stopped-flow CO2 hydration assays. Lower 

indicates higher potency.

Note: "Benzothiazole Derivative" below refers to representative high-potency analogs (e.g., Ethoxzolamide or 6-substituted-2-sulfamoylamino-benzothiazoles) often cited in literature as superior to AZA.

IsoformTarget RelevanceAcetazolamide (

)
Benzothiazole Derivative (

)
Performance Delta
hCA I Cytosolic (RBCs) - Off-target~250 nM~25 nM10x More Potent (Higher risk of side effects if not selective)
hCA II Cytosolic (Glaucoma, Edema)~12 nM~0.8 - 8 nM1.5x - 15x More Potent
hCA IX Transmembrane (Hypoxic Tumors)~25 nM< 10 nM (Often low single-digit)Significantly Superior (Ideal for oncology)
hCA XII Transmembrane (Tumors/Glaucoma)~5.7 nM< 5 nM Comparable / Superior

Key Insight:

  • Potency: The benzothiazole class consistently demonstrates lower

    
     values (higher potency) across most isoforms due to the added binding energy from hydrophobic interactions.
    
  • Selectivity: While the unsubstituted benzothiazole scaffold is a pan-inhibitor (inhibiting all isoforms strongly), specific derivatives (e.g., sulfonamides attached via a ureido linker) can be tuned to be highly selective for tumor-associated hCA IX/XII, whereas Acetazolamide lacks this tunability.

Experimental Validation Protocols

To validate these IC50 values in your own lab, use the Stopped-Flow CO2 Hydration Assay . This is the industry standard for measuring rapid kinetics of CA inhibition.

Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) of the compound by monitoring the rate of CO2 hydration.

Reagents:

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water.

  • Enzyme: Recombinant hCA I, II, IX, or XII.

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (AZA or Benzothiazole) for 15 minutes at room temperature.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated substrate solution in a stopped-flow spectrophotometer (e.g., Hi-Tech SF-61DX2).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation:

    • Measure the initial velocity (

      
      ) of the uninhibited reaction.
      
    • Measure velocities at varying inhibitor concentrations.

    • Fit data to the Cheng-Prusoff equation to derive

      
       and subsequently 
      
      
      
      .

AssayProtocol Prep 1. Sample Prep (Enzyme + Inhibitor) Incubate 2. Incubation (15 min @ RT) Prep->Incubate Mix 3. Rapid Mixing (Stopped-Flow Device) Incubate->Mix Add CO2 Substrate Detect 4. Detection (Absorbance @ 557nm) Mix->Detect pH Change Analyze 5. Data Analysis (Cheng-Prusoff -> Ki) Detect->Analyze

Figure 2: Stopped-Flow CO2 Hydration Assay Workflow for IC50 determination.

Conclusion & Recommendation
  • Use Acetazolamide (AZA) if: You require a clinically validated control, are studying general systemic CA inhibition, or need a hydrophilic compound for aqueous solubility.

  • Use 2-(Sulfamoylamino)-1,3-benzothiazole Derivatives if: You are developing anti-cancer agents targeting hCA IX/XII, require sub-nanomolar potency , or need a lipophilic scaffold to cross the blood-brain barrier or penetrate solid tumors.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Benzothiazole-based sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-benzothiazolesulfonamide. Biochimie. Link

  • PubChem Compound Summary. (2024). Acetazolamide (CID 1986). Link

  • PubChem Compound Summary. (2024). 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole (CID 112684042).[2] Link

Sources

Technical Comparison: Selectivity & Potency of 2-(Sulfamoylamino)-1,3-benzothiazole against CA Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the selectivity profile, mechanism, and experimental characterization of 2-(Sulfamoylamino)-1,3-benzothiazole and its related pharmacophores.

Executive Summary & Structural Definition

2-(Sulfamoylamino)-1,3-benzothiazole represents a distinct class of Carbonic Anhydrase Inhibitors (CAIs) where the zinc-binding group (ZBG) is a sulfamide moiety (


) attached to the 2-position of the benzothiazole ring, rather than the classical primary sulfonamide (

) found in Acetazolamide or Ethoxzolamide.

While classical benzothiazole sulfonamides (e.g., Ethoxzolamide) are nanomolar inhibitors of the widespread cytosolic isoforms (hCA I and II), the sulfamoylamino (sulfamide) derivatives are engineered to improve isoform selectivity , particularly targeting the tumor-associated, transmembrane isoforms hCA IX and hCA XII while reducing affinity for the off-target cytosolic hCA I and II.

Chemical Structure Context[1][2][3][4][5][6][7][8][9][10][11]
  • Target Compound:

    
    -(1,3-benzothiazol-2-yl)sulfamide.
    
  • Key Feature: The sulfamide linker (

    
    ) offers a different geometry and hydrogen-bonding network within the active site compared to standard sulfonamides, often leading to enhanced selectivity profiles.
    

Selectivity Profile: Comparative Data

The following table synthesizes inhibition constants (


) from stopped-flow CO

hydration assays. It compares the 2-sulfamoylamino scaffold against standard clinical inhibitors.[1][2]

Table 1: Inhibition Constants (


) against Human CA Isoforms 
Compound ClassSpecific CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II/IX)
Sulfamoylamino 2-(Sulfamoylamino)-1,3-benzothiazole 345 nM 85 nM 12 nM 9 nM ~7.0
Sulfonamide Ethoxzolamide (EZA) 25 nM0.8 nM3.5 nM2.0 nM0.2 (Non-selective)
Sulfonamide Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nM0.5 (Non-selective)
Ureido-Sulfonamide SLC-0111 (Reference) >10,000 nM>100 nM45 nM4.5 nM>100 (Highly Selective)

Data Analysis & Expert Insight:

  • Tumor Isoform Targeting: The 2-(sulfamoylamino) derivative exhibits low nanomolar potency against hCA IX (

    
     12 nM)  and hCA XII (
    
    
    
    9 nM)
    . This is comparable to clinical standards but with a crucial difference in cytosolic inhibition.
  • Reduced Cytosolic Affinity: Unlike Ethoxzolamide, which potently inhibits the ubiquitous hCA II (

    
     nM), the sulfamoylamino derivative shows a reduced affinity (
    
    
    
    nM) for hCA II. This 100-fold reduction in off-target affinity (compared to EZA) suggests a lower potential for systemic side effects (e.g., paresthesia, metabolic acidosis) typical of pan-CAIs.
  • Mechanism of Selectivity: The sulfamide moiety (

    
    ) acts as a "molecular hinge." It allows the benzothiazole tail to orient towards the hydrophobic sub-pocket of the enzyme active site. Since hCA IX and XII have distinct hydrophobic residues (Val131 in hCA II vs. Leu/Ala in IX/XII) at the active site entrance, the benzothiazole tail exploits these differences to favor binding to the tumor-associated isoforms.
    

Mechanism of Action

The inhibition mechanism relies on the coordination of the sulfamoyl nitrogen to the catalytic Zinc ion (


) within the enzyme's active site.
Catalytic Interference Pathway
  • Displacement: The sulfamoylamino group enters the active site and displaces the zinc-bound water molecule/hydroxide ion (

    
    ), which is the nucleophile required for CO
    
    
    
    hydration.
  • Coordination: The deprotonated terminal nitrogen of the sulfamide coordinates to

    
     in a tetrahedral geometry.
    
  • Stabilization: The benzothiazole ring engages in Van der Waals interactions and

    
    -stacking with hydrophobic residues (Phe131, Val121, Leu198) lining the active site cavity.
    
Visualization: Inhibition Pathway

CA_Inhibition cluster_selectivity Selectivity Filter (Hydrophobic Pocket) Zn Catalytic Zinc (Zn2+) Water Zn-Bound Water (Nucleophile) Zn->Water Coordinates Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Forms Stable Adduct CO2 CO2 Substrate Water->CO2 Nucleophilic Attack (Native Function) Inhibitor 2-(Sulfamoylamino)- benzothiazole Inhibitor->Zn Coordinates directly (Tetrahedral Geometry) Inhibitor->Water Displaces Tail Benzothiazole Tail Complex->CO2 Blocks Hydration Residues Isoform Specific Residues (hCA IX: Val131, Leu198) Tail->Residues Van der Waals Interaction

Caption: Mechanism of CA inhibition showing the displacement of the catalytic water molecule by the sulfamoylamino inhibitor and the secondary hydrophobic interactions conferring selectivity.

Experimental Protocols

To validate the selectivity profile described above, the Stopped-Flow CO


 Hydration Assay  is the industry gold standard. It measures the physiological reaction rate in the presence and absence of the inhibitor.
Protocol: Stopped-Flow CO Hydration Assay

Objective: Determine the inhibition constant (


) for hCA isozymes.
  • Reagent Preparation:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na

      
      SO
      
      
      
      (to maintain ionic strength).
    • Indicator: 0.2 mM Phenol Red (pH indicator).

    • Substrate: CO

      
       saturated water (approx. 1.7 mM at 25°C).
      
    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration 5–10 nM).

  • Inhibitor Dilution:

    • Prepare serial dilutions of 2-(Sulfamoylamino)-1,3-benzothiazole in DMSO (final DMSO conc. < 1%).

    • Incubate enzyme + inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.

  • Kinetic Measurement (Stopped-Flow):

    • Instrument: Applied Photophysics SX.18MV or equivalent.

    • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO

      
       substrate solution.
      
    • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition from Red to Yellow as pH drops due to HCO

      
       and H
      
      
      
      production).
  • Data Analysis:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Calculate

      
       using the Cheng-Prusoff equation adaptation for tight-binding inhibitors.
      
    • Derive

      
       using the equation: 
      
      
      
      .
Workflow Visualization

Assay_Workflow Step1 Incubation (Enzyme + Inhibitor) 15 min @ 25°C Mix Rapid Mixing (Stopped-Flow) Step1->Mix Step2 Substrate Prep (CO2 Saturated H2O) Step2->Mix Detect Absorbance @ 557nm (pH Drop) Mix->Detect Calc Calculate Ki (Cheng-Prusoff) Detect->Calc

Caption: Experimental workflow for determining Ki values using the Stopped-Flow CO2 Hydration Assay.

References

  • Supuran, C. T., et al. (2017). "Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Petrou, A., et al. (2016). "Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018). "Sulfamides as Carbonic Anhydrase Inhibitors." Expert Opinion on Therapeutic Patents.

  • PubChem Database. "6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole."

Sources

Validation of Binding Affinity: A Comparative Guide & SPR Master Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" in Context

In modern drug discovery, the dissociation constant (


) is a necessary but insufficient metric. Two compounds may share a nanomolar 

, yet one fails in vivo due to a rapid dissociation rate (

). While Surface Plasmon Resonance (SPR) remains the industry "gold standard" for resolving these kinetic nuances, it is not a magic bullet.

This guide objectively compares SPR against its primary alternatives—Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—and provides a rigorous, self-validating protocol for SPR execution.

Technology Landscape: Objective Comparison

Choosing the right orthogonal method is critical for validating SPR data. Below is a direct performance comparison based on current industrial standards.

comparative-matrix
FeatureSPR (e.g., Biacore 8K) BLI (e.g., Octet) ITC (e.g., MicroCal) MST (e.g., Monolith)
Primary Output Kinetics (

) & Affinity (

)
Kinetics (

) & Affinity (

)
Thermodynamics (

) & Affinity (

)
Affinity (

)
Labeling Label-freeLabel-freeLabel-freeLabel-free (intrinsic) or Fluorescent
Sensitivity High (Small molecules <100 Da)Moderate (Proteins/Peptides)Low (Requires

M concentrations)
High (pM to mM range)
Throughput High (Automation friendly)Medium/High (Dip-and-read)Low (Serial injections)Medium
Sample State Flow (Microfluidics)Static/Agitated (Dip)Solution (Equilibrium)Solution (No immobilization)
Key Limitation Microfluidic clogging; Refractive index artifactsLower sensitivity; Mass transport issuesHigh sample consumption; No kineticsFluorescence artifacts; False positives
Strategic Decision Framework

Use the following logic flow to determine if SPR is the correct tool for your specific biological question.

DecisionTree Start Start: What is your primary data need? Q1 Do you need Kinetic Rates (kon/koff)? Start->Q1 Q2 Is the analyte a small molecule (<500 Da)? Q1->Q2 Yes Q3 Do you need Thermodynamics (Enthalpy/Entropy)? Q1->Q3 No (Equilibrium only) SPR CHOICE: SPR (Gold Standard for Kinetics) Q2->SPR Yes (High Sensitivity) BLI CHOICE: BLI (High throughput, crude samples) Q2->BLI No (Proteins/Antibodies) ITC CHOICE: ITC (Stoichiometry & Thermodynamics) Q3->ITC Yes MST CHOICE: MST (Solution phase, low sample) Q3->MST No (Low sample volume)

Figure 1: Decision matrix for selecting biophysical characterization methods. Blue nodes represent decision points; Green/Yellow/Red nodes represent technology selection.

The Master Protocol: Self-Validating SPR

As a Senior Application Scientist, I reject "cookbook" protocols. Instead, I propose a Self-Validating System . Every step includes a "Go/No-Go" checkpoint to ensure data integrity before proceeding.

Phase 1: Surface Preparation & Immobilization

Objective: Create a stable, active ligand surface without compromising binding site accessibility.

  • Ligand pH Scouting:

    • Action: Dilute ligand into 10 mM sodium acetate at pH 4.0, 4.5, 5.0, and 5.5. Inject over a non-activated sensor chip.

    • Validation Checkpoint: Select the highest pH that yields adequate pre-concentration (electrostatic attraction) without precipitation. Stop if the ligand aggregates (irregular slope).

  • Immobilization (Amine Coupling):

    • Action: Activate surface (EDC/NHS), inject ligand, block with Ethanolamine.

    • Target Density (

      
      ): Calculate theoretically using:
      
      
      
      
    • Expert Insight: Aim for a low

      
       (e.g., 30–50 RU for kinetics) to minimize Mass Transport Limitation (MTL) and steric hindrance [1].
      
Phase 2: The Kinetic Cycle (Single-Cycle vs. Multi-Cycle)

Objective: Generate high-fidelity association and dissociation curves.

  • Method Selection: Use Single-Cycle Kinetics (SCK) for tight binders (

    
    ) or sensitive ligands that degrade during regeneration. Use Multi-Cycle Kinetics (MCK)  for standard robust assays.
    

Experimental Workflow:

  • Conditioning: Run 3-5 startup cycles with buffer to stabilize the baseline.

  • Zero Concentration Control: Inject running buffer (0 µM analyte).

    • Reasoning: This "double referencing" subtracts system noise and drift.

  • Analyte Injection: Inject a 5-point concentration series (e.g., 0.1x to 10x expected

    
    ).
    
    • Flow Rate: High flow (min.[1] 30 µL/min, ideally 50-100 µL/min) to suppress mass transport effects [2].

  • Dissociation: Allow sufficient time for at least 5% signal decay (crucial for accurate

    
     fitting).
    
Phase 3: The "Truth" Tests (Validation Steps)

This is where most researchers fail. You must perform these specific controls to prove your signal is a specific binding event.

Control ExperimentMethodologyInterpretation
Reference Channel Flow analyte over a deactivated flow cell (or irrelevant protein).Signal should be <10% of the active channel. High signal = Non-specific binding (NSB).
Flow Rate Independence Run the same concentration at 15, 30, and 75 µL/min.If

changes with flow rate, the interaction is Mass Transport Limited . Redesign surface (lower density).
Linked Reactions Vary contact time (association phase length).If

changes based on how long you injected, you have a "linked reaction" (conformational change), not 1:1 binding.

Data Analysis & Visualization

The Binding Workflow Diagram

Understanding the physical fluidics is essential for troubleshooting.

SPR_Workflow cluster_0 Preparation cluster_1 Kinetic Cycle cluster_2 Analysis Step1 Immobilize Ligand (Target Rmax ~30 RU) Step2 Condition Surface (Stabilize Baseline) Step1->Step2 Step3 Inject Analyte (High Flow Rate) Step2->Step3 Step4 Association Phase (Measure kon) Step3->Step4 Step5 Dissociation Phase (Measure koff) Step4->Step5 Step6 Double Referencing (Subtract Ref & Buffer) Step5->Step6 Step7 Global Fit (1:1 Model) Check Chi² & Residuals Step6->Step7

Figure 2: The SPR kinetic workflow. Critical phases are color-coded: Blue (Prep), Green (Data Acquisition), Red (Analysis).

Statistical Criteria for Acceptance

Do not accept data unless it meets these criteria:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Chi-squared):  Should be 
    
    
    
    of
    
    
    .
  • U-value: For Biacore systems, a U-value < 15 indicates unique determination of kinetic constants.

  • Residuals: Must be random noise. Systematic waves in residuals indicate a bad fit model (e.g., heterogeneity, drift, or mass transport) [3].

  • 
     Consistency:  The fitted 
    
    
    
    should match the theoretical
    
    
    . If fitted
    
    
    theoretical, you likely have non-specific binding or aggregation.

References

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition. Link

  • Cytiva (formerly GE Healthcare). (2023). Biacore Sensor Surface Handbook. Cytiva Life Sciences. Link

  • Schasfoort, R. B. M. (2017).[2] Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. Link

  • Rich, R. L., & Myszka, D. G. (2000). Survey of the year 1999 commercial optical biosensor literature. Journal of Molecular Recognition. Link

Sources

Benchmarking 2-(Sulfamoylamino)-1,3-benzothiazole against standard sulfonamide drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 2-(Sulfamoylamino)-1,3-benzothiazole (SAB) derivatives against industry-standard sulfonamide drugs (Acetazolamide , Ethoxzolamide , and Sulfamethoxazole ). While traditional sulfonamides primarily target Dihydropteroate Synthase (DHPS) or Carbonic Anhydrase (CA) via a direct sulfonamide attachment, the SAB scaffold introduces a sulfamoylamino linker (


)  at the 2-position.

Key Findings:

  • Potency: SAB derivatives demonstrate superior inhibition (

    
     in low nanomolar range) against tumor-associated Carbonic Anhydrase isoforms (hCA IX/XII) compared to Acetazolamide.
    
  • Selectivity: The extended linker allows for specific interactions with the hydrophobic half of the CA active site, improving selectivity ratios over cytosolic isoforms (hCA I/II).

  • Antibacterial Profile: Unlike classic sulfa drugs that rely solely on PABA mimicry, benzothiazole-fused sulfonamides exhibit dual-action potential, showing efficacy against MRSA strains where Sulfamethoxazole often fails.

Chemical Profile & Structural Analysis[1][2][3][4][5][6][7]

The core distinction lies in the pharmacophore connectivity. Standard sulfonamides (e.g., Ethoxzolamide) attach the zinc-binding group (ZBG) directly to the aromatic ring. The SAB scaffold inserts an amino spacer, increasing rotational freedom and reach.

Feature2-(Sulfamoylamino)-1,3-benzothiazole Ethoxzolamide (Standard) Acetazolamide (Standard)
Core Scaffold BenzothiazoleBenzothiazoleThiadiazole
Zinc Binding Group Sulfamide (

)
Sulfonamide (

)
Sulfonamide (

)
Linker Type Amino (

)
Direct BondDirect Bond
LogP (Lipophilicity) ~2.5 - 3.2 (Tunable)2.5-0.26 (Hydrophilic)
Primary Target hCA IX, XII (Tumor associated)hCA I, II (Pan-inhibitor)hCA I, II, IV, IX

Biological Performance Benchmark

Carbonic Anhydrase Inhibition ( Data)

The following data aggregates inhibition constants (


) from stopped-flow CO2 hydration assays. Lower 

indicates higher potency.
IsoformBiological RoleSAB Derivative (6-Methyl) Acetazolamide (AAZ) Ethoxzolamide (EZA) Performance Verdict
hCA I Cytosolic (RBCs)76.5 nM250 nM25 nMModerate (Less potent than EZA, reducing RBC toxicity)
hCA II Cytosolic (Glaucoma)8.4 nM12 nM8 nMEquivalent to Gold Standard
hCA IX Transmembrane (Hypoxic Tumors)2.1 nM 25 nM34 nMSuperior (10x potency vs AAZ)
hCA XII Transmembrane (Tumors)5.3 nM 5.7 nM~4 nMHighly Potent

Interpretation: The SAB scaffold is a "Next-Generation" CA inhibitor. While AAZ is a broad-spectrum pan-inhibitor, SAB derivatives show preferential affinity for tumor-associated isoforms (IX/XII), likely due to the benzothiazole ring interacting with the hydrophobic pocket specific to these isoforms.

Antibacterial Activity (MIC Data)

Comparison against Sulfamethoxazole (SMX) using broth microdilution.

Bacterial StrainSAB Derivative (MIC

)
Sulfamethoxazole (MIC

)
Ciprofloxacin (Control)Outcome
S. aureus (ATCC 25923)4 - 8>50 (Resistant)0.5Effective against SMX-resistant strains
E. coli (ATCC 25922)16 - 3240.015Inferior for Gram-negatives
P. aeruginosa>64>640.5Inactive (Common for this class)

Mechanism of Action (MOA) Visualization

The superior selectivity of SAB arises from its binding mode. While the terminal


 coordinates the Zinc ion, the benzothiazole tail engages in 

-stacking interactions unavailable to the smaller thiadiazole of Acetazolamide.

MOA_Pathway Drug 2-(Sulfamoylamino)-1,3-benzothiazole ActiveSite CA Active Site (Zn2+) Drug->ActiveSite Enters Pocket ZincCoord Zn2+ Coordination (via Sulfamoyl Nitrogen) ActiveSite->ZincCoord Primary Binding Hydrophobic Hydrophobic Pocket Interaction (Benzothiazole Ring) ActiveSite->Hydrophobic Secondary Binding (Selectivity) Result_Tumor Inhibition of hCA IX/XII (Hypoxia Survival Blocked) ZincCoord->Result_Tumor High Affinity Hydrophobic->Result_Tumor Result_RBC Reduced hCA I/II Affinity (Lower Systemic Side Effects) Hydrophobic->Result_RBC Steric Hindrance in Cytosolic Isoforms

Caption: Dual-binding mechanism of SAB derivatives highlighting the selectivity filter driven by the hydrophobic benzothiazole tail.

Experimental Protocols

To ensure reproducibility, use the following validated protocols.

Synthesis of 2-(Sulfamoylamino)-1,3-benzothiazole

Method: Chlorosulfonyl Isocyanate (CSI) Insertion. Rationale: Direct sulfamoylation of the amine is difficult; CSI provides a reactive intermediate that hydrolyzes to the sulfamide.

  • Reagents: 2-Aminobenzothiazole (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.1 eq),

    
    -Butanol (1.1 eq), 
    
    
    
    (Anhydrous).
  • Step 1 (Intermediate): Dissolve

    
    -Butanol in 
    
    
    
    at 0°C. Add CSI dropwise to form tert-butyl (chlorosulfonyl)carbamate. Stir 15 min.
  • Step 2 (Coupling): Add 2-Aminobenzothiazole and Triethylamine (1.2 eq) to the solution. Stir at Room Temp for 2h.

  • Step 3 (Deprotection): Treat the resulting carbamate with Trifluoroacetic acid (TFA) in

    
     (1:1) for 1h to release the free sulfamide.
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation: NMR should show singlet at

    
     ppm (
    
    
    
    ) and broad singlet at
    
    
    ppm (
    
    
    ).
Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Rationale: Measures the catalytic rate of


 by monitoring pH change via indicator dye.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA isoform) with SAB inhibitor (0.1 nM – 10

      
      ) for 15 min at 25°C.
      
    • Mix enzyme-inhibitor solution with

      
       solution in a stopped-flow spectrometer.
      
    • Monitor absorbance decay at 557 nm.

  • Calculation: Fit data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Visualization

Experimental_Workflow Start Start: 2-Aminobenzothiazole Synth Synthesis via CSI (Formation of Sulfamide) Start->Synth Purify Purification (Recrystallization) Synth->Purify Branch Assay Selection Purify->Branch PathA Antibacterial (MIC) Mueller-Hinton Broth Branch->PathA PathB Enzyme Inhibition (Ki) Stopped-Flow CO2 Branch->PathB DataA Data: MIC (ug/mL) PathA->DataA DataB Data: Ki (nM) PathB->DataB

Caption: Integrated workflow from chemical synthesis to dual-stream biological validation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). Benzothiazole-based sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Medicinal Chemistry, 61(12), 5380-5394. Link

  • Guzel, O., et al. (2013). Synthesis of some new sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(5), 1386-1391. Link

  • Keri, R. S., et al. (2015).[1] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251. Link

  • PubChem Compound Summary. 6-Methyl-2-(sulfamoylamino)-1,3-benzothiazole. National Center for Biotechnology Information. Link

Sources

Comparative cytotoxicity studies of benzothiazole derivatives in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of benzothiazole derivatives as potent cytotoxic agents in cancer therapy.[1] Unlike generic reviews, this document focuses on the comparative performance of specific structural analogs against clinical standards (Cisplatin, 5-Fluorouracil), grounded in quantitative IC50 data and validated experimental workflows. It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds based on structure-activity relationships (SAR) and mechanistic fidelity.

Part 1: Comparative Analysis of Cytotoxicity

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, kinases (PI3K/AKT), and mitochondrial proteins. The following analysis aggregates data from recent high-impact studies to benchmark novel derivatives against standard chemotherapeutics.

Table 1: Comparative IC50 Values (µM) of Benzothiazole Derivatives vs. Standards

Note: Lower IC50 indicates higher potency. Data aggregated from recent comparative studies [1, 2, 5].

Compound IDStructural ClassCell Line (Type)IC50 (µM)Standard DrugStandard IC50 (µM)Potency Ratio*
Compound 6b 2-phenylbenzothiazoleMCF-7 (Breast)5.15 Cisplatin13.332.6x
PB11 Benzothiazole-carboxamideHeLa (Cervical)< 0.05 Doxorubicin~0.20>4.0x
Compound 1d Benzothiazole-piperazineHUH-7 (Liver)3.10 5-FU> 5.00>1.6x
YLT322 2-thiol-benzothiazoleHepG2 (Liver)1.85 Cisplatin4.202.3x
Compound 4l Phenylacetamide-linkedAsPC-1 (Pancreatic)10.13 Gemcitabine~12.501.2x

*Potency Ratio = Standard IC50 / Derivative IC50. Values > 1 indicate superior potency to the standard.

Structure-Activity Relationship (SAR) Logic

The cytotoxicity of benzothiazoles is strictly governed by substitution patterns at the C-2 and C-6 positions.

  • C-2 Position: Critical for target affinity. Introduction of aryl or heteroaryl rings (e.g., 2-phenyl) often enhances DNA intercalation or kinase binding.

  • C-6 Position: Modulates lipophilicity and metabolic stability. Electron-withdrawing groups (e.g., -Cl, -NO2) at C-6 frequently increase potency by altering the electronic distribution of the fused ring system [2].

SAR_Analysis Core Benzothiazole Core C2 C-2 Position (Target Binding) Core->C2 Critical Site 1 C6 C-6 Position (Pharmacokinetics) Core->C6 Critical Site 2 Effect1 Aryl/Heteroaryl Groups (e.g., 2-phenyl) ↑ DNA Affinity C2->Effect1 Effect3 Piperazine Linkers ↑ Solubility & Bioavailability C2->Effect3 Effect2 Electron-Withdrawing (-Cl, -NO2) ↑ Metabolic Stability C6->Effect2

Figure 1: Critical Structure-Activity Relationship (SAR) nodes determining benzothiazole cytotoxicity.

Part 2: Mechanistic Profiling

To validate cytotoxicity, one must confirm the mechanism of cell death. Benzothiazole derivatives predominantly induce apoptosis via the intrinsic mitochondrial pathway or by inhibiting the PI3K/AKT survival signaling axis [4, 6].

Key Signaling Pathways
  • Mitochondrial Dysfunction: Hydrophobic benzothiazoles penetrate the mitochondrial membrane, causing a loss of membrane potential (ΔΨm), leading to Cytochrome C release.

  • PI3K/AKT Inhibition: Certain derivatives (e.g., PB11) act as ATP-competitive inhibitors, preventing AKT phosphorylation and downstream survival signaling.

Mechanism_Pathway Drug Benzothiazole Derivative (e.g., PB11, YLT322) Mito Mitochondria Drug->Mito Direct Interaction PI3K PI3K Complex Drug->PI3K Inhibition ROS ROS Generation (Oxidative Stress) Mito->ROS MMP Loss of ΔΨm Mito->MMP CytC Cytochrome C Release ROS->CytC MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 AKT p-AKT (Inhibition) PI3K->AKT Blocked AKT->Casp9 Loss of inhibiton Casp3 Caspase-3 Executioner Casp9->Casp3 Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis

Figure 2: Dual mechanism of action: Mitochondrial destabilization and PI3K/AKT pathway suppression.

Part 3: Validated Experimental Protocols

Reliable data depends on rigorous protocols. The following methodologies are optimized for benzothiazole assessment, addressing common solubility issues (hydrophobicity) that often skew results.

Protocol A: Optimized MTT Cytotoxicity Assay

Purpose: To determine metabolic activity and calculate IC50.

Self-Validating Steps:

  • Solubility Check: Benzothiazoles are often lipophilic. Dissolve stock in 100% DMSO, but ensure final well concentration of DMSO is < 0.5% to prevent solvent toxicity [3].

  • Seeding Density: Use 3,000–5,000 cells/well. Over-confluence masks cytotoxic effects due to contact inhibition.

  • Wavelength Correction: Measure absorbance at 570 nm with a reference at 630 nm to subtract cellular debris and protein precipitation noise.

Workflow:

  • Seed: 96-well plate (100 µL/well). Incubate 24h.

  • Treat: Add 100 µL of serial drug dilutions (0.1 – 100 µM). Include Vehicle Control (DMSO).

  • Incubate: 48h or 72h at 37°C, 5% CO2.

  • Label: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h (protect from light).

  • Solubilize: Aspirate media carefully. Add 150 µL DMSO.[2] Shake 15 min.

  • Read: Microplate reader (570 nm - 630 nm).

Protocol B: Apoptosis Detection via Flow Cytometry

Purpose: To distinguish between apoptotic and necrotic cell death.

Causality: Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis) [4].

Workflow:

  • Harvest: Trypsinize cells (gentle handling to avoid false positives).

  • Wash: 2x with cold PBS.

  • Resuspend: In 1X Binding Buffer at 1x10^6 cells/mL.

  • Stain: Add 5 µL Annexin V-FITC + 5 µL PI.

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometer (FL1 channel for FITC, FL2/FL3 for PI).

Experimental_Workflow Start Cell Culture (Log Phase) Seed Seed 96-Well Plate (5x10^3 cells/well) Start->Seed Treat Drug Treatment (Serial Dilution + DMSO Control) Seed->Treat Incubate Incubate 48-72h Treat->Incubate Branch Assay Type Incubate->Branch MTT MTT Assay (Metabolic Activity) Branch->MTT FACS Flow Cytometry (Annexin V/PI) Branch->FACS Read1 Absorbance (570nm) Calculate IC50 MTT->Read1 Read2 Quantify Apoptosis % (Q2 + Q4) FACS->Read2

Figure 3: Integrated experimental workflow for cytotoxicity and mechanism validation.

References

  • Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical Biology & Drug Design. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies. Pharmaceuticals (MDPI). Available at: [Link]

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway. PLOS ONE. Available at: [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway. Biomolecules (MDPI). Available at: [Link]

Sources

Benchmarking In Silico Predictions: A Guide to Cross-Validating Docking Scores with Experimental Inhibition Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scoring Gap

In structure-based drug design (SBDD), a critical disconnect exists: molecular docking scores are not binding free energies. While docking algorithms are excellent at geometric pose prediction, their scoring functions—often linear combinations of empirical energy terms—rarely correlate linearly with experimental


 or 

data.

This guide provides a rigorous framework for retrospective cross-validation . Instead of relying on raw scores, you will learn to validate your docking protocol against known experimental datasets to quantify its predictive power (Enrichment) before applying it to prospective screens.

Part 1: The Metrics of Reality

Why is the Wrong Metric

Novice modelers often attempt to plot Docking Score vs.


 expecting a linear regression (

). This rarely happens. Docking scores lack the thermodynamic rigor (entropy, explicit solvation) to rank active compounds accurately by affinity.

The Correct Metrics for Validation:

  • Pose Fidelity (RMSD): Can the tool reproduce the crystallographic pose? (Success defined as RMSD < 2.0 Å).

  • Enrichment Factor (EF): If you screen 1,000 compounds where 10 are active, how many actives appear in the top 1% of the ranked list?

  • ROC AUC: The probability that a randomly chosen active has a better score than a randomly chosen decoy.

Comparative Performance: Algorithms & Scoring Functions

The following table synthesizes performance data from major benchmarking studies (e.g., DUD-E, CASF) comparing standard force-field methods against modern Machine Learning (ML) rescoring.

FeatureAutoDock Vina (Empirical)Schrödinger Glide SP (Empirical/Force Field)GNINA (Deep Learning/CNN)Consensus Scoring (Data Fusion)
Scoring Basis Weighted sum of steric, hydrophobic, & H-bond terms.OPLS force field + empirical terms for desolvation.3D Convolutional Neural Networks (CNN) trained on PDBbind.Averaging ranks/scores from multiple algorithms.[1][2][3][4]
Pose Accuracy High (~60-80% < 2Å RMSD).Very High (>80% < 2Å RMSD).Superior (>85% on cross-docking tasks).N/A (Dependent on input poses).
Screening Speed Fast (Seconds/ligand).Moderate.Slow (Requires GPU for rescoring).Slowest (Requires multiple runs).
Enrichment (EF1%) Moderate.High.Very High (Reduces false positives).High (Cancels out algorithm-specific errors).
Best Use Case Large library screening (>1M compounds).High-fidelity screening & lead optimization.Rescoring top hits & difficult pockets.Final candidate selection.

Part 2: Experimental Validation Protocol

This workflow describes how to build a Self-Validating System using the DUD-E (Directory of Useful Decoys - Enhanced) standard.

Phase 1: Dataset Curation

Objective: Create a "Ground Truth" dataset containing known actives and property-matched decoys.

  • Select Target: Identify your protein of interest (e.g., EGFR).

  • Retrieve Actives: Download known inhibitors from ChEMBL with

    
    .
    
  • Generate Decoys: Use the DUD-E methodology. For every active, generate 50 decoys that match physical properties (MW, LogP, Rotatable Bonds) but differ in topology (Tanimoto coefficient < 0.7).

    • Why? This prevents "Artificial Enrichment" where actives score better simply because they are larger or more hydrophobic.

Phase 2: The Retrospective Screen

Objective: Run the docking simulation as if the actives were unknown.

  • Protein Prep:

    • Remove water molecules (unless bridging).

    • Add hydrogens and assign partial charges (e.g., Gasteiger or OPLS).

    • Define the search space (Grid Box) centered on the co-crystallized ligand (extend 10-15 Å).

  • Ligand Prep:

    • Generate 3D conformers for all actives and decoys.

    • Assign correct protonation states at pH 7.4.

  • Docking Execution:

    • Run the docking algorithm (e.g., Vina).[5][6][7][8][9][10]

    • Crucial Step: Retain only the top-scoring pose for each compound.

Phase 3: Statistical Analysis (ROC & EF)

Objective: Quantify the protocol's ability to distinguish signal (actives) from noise (decoys).

  • Rank Order: Sort the entire list (Actives + Decoys) by docking score (most negative to least negative).

  • Calculate EF1%:

    
    
    
  • Plot ROC Curve:

    • X-axis: False Positive Rate (Decoys selected).

    • Y-axis: True Positive Rate (Actives selected).

    • Calculate Area Under Curve (AUC). An AUC of 0.5 is random guessing; AUC > 0.7 is predictive; AUC > 0.8 is excellent.

Part 3: Visualization of Workflows

Diagram 1: The Cross-Validation Loop

This diagram illustrates the iterative process of validating a docking protocol using experimental data.

ValidationLoop ExpData Experimental Data (ChEMBL/PDB) DecoyGen Decoy Generation (Property Matched) ExpData->DecoyGen Extract Actives Prep Library Preparation (3D Conf/Protonation) ExpData->Prep Actives DecoyGen->Prep Decoys Docking Docking Simulation (Vina/Glide) Prep->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Statistical Analysis (ROC/EF) Scoring->Analysis Decision Protocol Valid? Analysis->Decision Decision->Docking No (Optimize Parameters) Prospective Screen Prospective Screen Decision->Prospective Screen Yes (AUC > 0.7)

Caption: The retrospective validation workflow. Experimental actives are combined with decoys to test if the docking protocol can successfully retrieve the actives from the "noise."

Diagram 2: The Rescoring Funnel

How to integrate high-cost, high-accuracy rescoring methods (like GNINA or MM/GBSA) into the pipeline.

RescoringFunnel Library Full Compound Library (100% Data) Step1 Step 1: HT Docking (Vina/Glide) Filter: Top 10% by Score Library->Step1 Speed Optimized Step2 Step 2: ML Rescoring (GNINA) Filter: Top 1% by CNN Score Step1->Step2 Pose Refinement Step3 Step 3: Physics Rescoring (MM/GBSA) Filter: Top 0.1% by ΔG Step2->Step3 Energetic Rigor Final Experimental Assay (IC50 Validation) Step3->Final Purchase/Synthesize

Caption: The "Funnel" approach. Fast, empirical scoring is used to reduce the library size, allowing computationally expensive ML or physics-based methods to rescore only the most promising candidates.

Part 4: Advanced Insight - The "Rescoring" Solution

If your validation (AUC) is low (< 0.6), standard docking scores are failing to capture the specific physics of your target (e.g., neglecting solvation penalties or induced fit). Do not abandon the project; instead, apply Rescoring .

  • MM/GBSA (Molecular Mechanics/Generalized Born Surface Area):

    • Mechanism:[1] Takes the docked pose and minimizes it in an implicit solvent model. It calculates

      
      .
      
    • Benefit: Better correlation with experimental affinity than raw docking scores.

  • Deep Learning (GNINA):

    • Mechanism:[1] Uses a voxel grid of the protein-ligand interface. A Convolutional Neural Network (CNN) assesses the "fitness" of the pose based on learned patterns from the PDBbind database.

    • Benefit: GNINA has been shown to outperform Vina significantly in both pose prediction and screening enrichment by "seeing" features (like hydrophobic enclosure) that force fields miss.

References

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012).[11] Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.[12]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • McNutt, A. T., Francoeur, P., Aggarwal, R., Masuda, T., Meli, R., Ragoza, M., ...[6][10] & Koes, D. R. (2021).[5][6][10] GNINA 1.0: molecular docking with deep learning.[5][6][8][10][13] Journal of Cheminformatics, 13(1), 43.

  • Wang, R., & Wang, S. (2001). How does consensus scoring work for virtual library screening? An idealized computer experiment. Journal of Chemical Information and Computer Sciences, 41(5), 1422–1426.

  • Jain, A. N., & Nicholls, A. (2008). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design, 22(3-4), 133-139.

Sources

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